molecular formula C13H10O2 B7855941 3-(1-Naphthyl)acrylic acid

3-(1-Naphthyl)acrylic acid

Cat. No.: B7855941
M. Wt: 198.22 g/mol
InChI Key: WPXMLUUYWNHQOR-UHFFFAOYSA-N
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Description

Overview of the Compound's Structural Features and Nomenclature

3-(1-Naphthyl)acrylic acid is characterized by a molecular formula of C₁₃H₁₀O₂ and a molecular weight of approximately 198.22 g/mol . fishersci.ptnih.gov Structurally, it consists of a 1-naphthyl group attached to the β-carbon (carbon-3) of an acrylic acid molecule. The naphthalene (B1677914) moiety is a planar, unsaturated bicyclic aromatic system, which is connected to the acrylic acid chain. ontosight.ai The acrylic acid portion contains a carboxylic acid group conjugated with a carbon-carbon double bond. The molecule typically exists as the (E)-isomer, also referred to as the trans-isomer, where the naphthyl group and the carboxylic acid group are on opposite sides of the double bond. nih.gov This configuration is often the more stable form.

The compound is systematically named according to IUPAC nomenclature as (2E)-3-(naphthalen-1-yl)prop-2-enoic acid . nih.govfishersci.ca It is also commonly referred to by several synonyms, including:

this compound nih.gov

(E)-3-(Naphthalen-1-yl)acrylic acid nih.gov

β-(1-Naphthyl)acrylic acid nist.gov

1-Naphthaleneacrylic acid nist.gov

Table 1: Physicochemical Properties of this compound

Property Value Source
Molecular Formula C₁₃H₁₀O₂ fishersci.ptnih.govfishersci.ca
Molecular Weight 198.22 g/mol fishersci.ptnih.govfishersci.ca
IUPAC Name (2E)-3-(naphthalen-1-yl)prop-2-enoic acid nih.govfishersci.ca
CAS Number 13026-12-5 fishersci.ptnih.govvwr.com
Melting Point 210-212 °C fishersci.ptvwr.com
Appearance White to light yellow powder/crystal tcichemicals.com

| Solubility | Slightly soluble in water | fishersci.ptchemicalbook.com |

Significance of the 1-Naphthyl and Acrylic Acid Moieties in Organic Chemistry

The chemical reactivity and research interest in this compound are largely derived from the distinct properties of its two core components: the 1-naphthyl group and the acrylic acid moiety.

The 1-naphthyl group is a polycyclic aromatic hydrocarbon substituent derived from naphthalene. wikipedia.org In organic chemistry, aryl groups like naphthyl are significant for several reasons. Their extended π-electron system can participate in π-π stacking interactions, which are crucial in supramolecular chemistry and in the binding of molecules to biological targets like enzymes. The presence of the bulky and rigid naphthalene structure can impart specific steric and conformational constraints on a molecule, influencing its shape and how it interacts with other molecules. Furthermore, the naphthyl ring itself can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

The acrylic acid moiety is an α,β-unsaturated carboxylic acid. This functional group is highly versatile in organic synthesis. atamankimya.comontosight.ai The carboxylic acid group is acidic and can be converted into a variety of derivatives, such as esters, amides, and acid chlorides. wikipedia.org The carbon-carbon double bond is activated by the adjacent carbonyl group, making it susceptible to nucleophilic conjugate addition (a Michael-type reaction) and participation in cycloaddition reactions. researchgate.netwikipedia.org This dual reactivity allows acrylic acid and its derivatives to serve as precursors for a wide array of more complex molecules and polymers. atamankimya.comwikipedia.org

Broad Research Relevance in Chemical Synthesis and Mechanistic Studies

The combination of the naphthyl and acrylic acid functionalities in a single molecule makes this compound a valuable tool in diverse areas of chemical research.

In chemical synthesis , it serves as a key intermediate. For instance, it has been used as a substrate for the synthesis of novel heterocyclic compounds. Research has shown that 3-(1-naphthoyl)acrylic acid (a closely related compound) can react with various nitrogen nucleophiles via Aza-Michael addition to form adducts that are then cyclized into pyridazinone and oxazinone derivatives. researchgate.net The parent compound, this compound, is also noted for its use as a pharmaceutical intermediate, suggesting its role as a starting material in the development of more complex drug candidates. fishersci.ptchemicalbook.com It can be synthesized through methods like the Knoevenagel condensation, reacting a naphthaldehyde with malonic acid. prepchem.comacs.org

In the field of mechanistic studies , this compound and its derivatives have been employed to probe reaction pathways and intermolecular forces. A notable area of research is its use in studying [2+2] photocycloaddition reactions. nih.gov When exposed to UV light, these molecules can dimerize to form cyclobutane (B1203170) rings (truxillic or truxinic acids). nih.gov By conducting these reactions within the confines of host molecules like cyclodextrins or cucurbiturils, researchers can gain insights into how weak supramolecular interactions influence the stereo- and regioselectivity of the reaction. nih.gov The shape and morphology of the crystals of naphthyl acrylic acid have also been shown to dictate the photomechanical response upon irradiation. mdpi.com Additionally, the compound and its substituted analogues have been used to study the transmission of polar electronic effects through the molecular framework in reactions like esterification and hydrolysis, providing quantitative data on how substituents on the naphthyl ring influence reactivity at the distant carboxylic acid group. rsc.orgrsc.org

Table 2: Compound Names Mentioned

Compound Name
This compound
(2E)-3-(naphthalen-1-yl)prop-2-enoic acid
β-(1-Naphthyl)acrylic acid
1-Naphthaleneacrylic acid
Naphthalene
Acrylic acid
Malonic acid
3-(1-naphthoyl)acrylic acid
Pyridazinone
Oxazinone
2-naphthaldehyde
Cyclodextrin
Cucurbituril
Truxillic acid
Truxinic acid
3-(1-Naphthyl)propiolic acid

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-naphthalen-1-ylprop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10O2/c14-13(15)9-8-11-6-3-5-10-4-1-2-7-12(10)11/h1-9H,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPXMLUUYWNHQOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C=CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101294459
Record name 3-(1-Naphthalenyl)-2-propenoic acid
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Molecular Weight

198.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13026-12-5
Record name 3-(1-Naphthalenyl)-2-propenoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13026-12-5
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(1-Naphthalenyl)-2-propenoic acid
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Record name 3-(1-naphthyl)acrylic acid
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Advanced Synthetic Methodologies for 3 1 Naphthyl Acrylic Acid and Its Derivatives

Classical and Modern Synthetic Routes to 3-(1-Naphthyl)acrylic Acid

Esterification Reactions Employing 1-Naphthol (B170400) and Acrylic Acid Precursors

While not a direct esterification to the final product, 1-naphthol serves as a crucial and readily available starting material in multi-step syntheses that lead to this compound. The initial step in this sequence involves the activation of the naphtholic hydroxyl group to transform it into a good leaving group suitable for subsequent cross-coupling reactions. A common method is the conversion of 1-naphthol into its corresponding triflate ester, 1-naphthyl trifluoromethanesulfonate. This is typically achieved by reacting 1-naphthol with trifluoromethanesulfonic anhydride (B1165640) (Tf₂O) in the presence of a base like triethylamine (B128534) (Et₃N). This transformation is highly efficient and sets the stage for the introduction of the acrylic acid side chain. rsc.org

Transition Metal-Catalyzed Cross-Coupling Strategies

Modern organic synthesis heavily relies on transition metal-catalyzed reactions to form carbon-carbon bonds with high efficiency and selectivity. Palladium-catalyzed cross-coupling reactions are particularly prominent in the synthesis of styrenyl systems and their derivatives, including aryl acrylic acids.

The Suzuki-Miyaura coupling is a powerful method for C-C bond formation, typically involving the reaction of an organoboron compound with an organic halide or triflate. A plausible synthetic route to this compound via this methodology involves the coupling of a naphthalene-derived boronic acid with a suitable three-carbon building block containing the acrylic acid moiety.

The general approach would involve:

Reactants : 1-Naphthaleneboronic acid and a vinyl halide or triflate, such as ethyl bromopropenoate.

Catalyst : A palladium(0) complex, often generated in situ from a precursor like palladium(II) acetate, along with a phosphine (B1218219) ligand.

Base : An inorganic base such as sodium carbonate or cesium carbonate is required to facilitate the transmetalation step. rsc.orgmdpi.com

Solvent : The reaction is typically carried out in a mixture of an organic solvent (like toluene (B28343) or dioxane) and water.

Following the cross-coupling reaction to form the ester derivative, a final hydrolysis step is necessary to yield the target this compound. This versatile reaction tolerates a wide variety of functional groups, making it a theoretically robust strategy. nih.gov

Table 1: Representative Conditions for a General Suzuki-Miyaura Coupling

ComponentExampleRole
Aryl Source 1-Naphthaleneboronic acidProvides the naphthyl group
Alkene Source Ethyl bromopropenoateProvides the acrylate (B77674) backbone
Catalyst Pd(PPh₃)₄Facilitates C-C bond formation
Base Na₂CO₃Activates the boronic acid
Solvent Toluene/WaterReaction medium

The Heck reaction, or Mizoroki-Heck reaction, is a cornerstone of palladium-catalyzed cross-coupling, involving the reaction of an unsaturated halide or triflate with an alkene. organic-chemistry.orgwikipedia.orgmdpi.com This method has been successfully applied to the synthesis of (E)-3-(1-naphthyl)acrylic acid. rsc.org

The synthesis commences with 1-naphthol, which is first converted to 1-naphthyl triflate. This triflate then undergoes a palladium-catalyzed Heck coupling with an acrylate ester, such as methyl acrylate. The reaction typically employs a palladium catalyst and a phosphine ligand in the presence of a base. rsc.org The resulting α,β-unsaturated ester, methyl (E)-3-(naphthalen-1-yl)acrylate, is produced with high stereoselectivity for the trans (E) isomer, as indicated by the large coupling constant (~15.8 Hz) between the olefinic protons in NMR spectroscopy. rsc.org The final step is the basic hydrolysis of the ester to afford (E)-3-(1-naphthyl)acrylic acid in high yield. rsc.org

Table 2: Multi-step Synthesis of (E)-3-(1-Naphthyl)acrylic Acid via Heck Coupling rsc.org

StepStarting MaterialReagentsProductYield
1 1-NaphtholTf₂O, Et₃NNaphthyl triflate95%
2 Naphthyl triflateMethyl acrylate, Pd catalystMethyl (E)-3-(naphthalen-1-yl)acrylate98%
3 Methyl (E)-3-(naphthalen-1-yl)acrylateBase (e.g., NaOH)(E)-3-(1-Naphthyl)acrylic acid90%

Condensation and Olefination Reactions

Condensation reactions provide a classical and direct approach to forming the double bond of α,β-unsaturated acids. These methods typically involve the reaction of a carbonyl compound with a species containing an active methylene (B1212753) group.

The Knoevenagel condensation is a fundamental reaction in organic chemistry for C-C bond formation. sigmaaldrich.comsciensage.info A widely used modification, the Doebner-Knoevenagel condensation, is particularly well-suited for the synthesis of aryl acrylic acids. researchgate.netorganic-chemistry.org This reaction involves the condensation of an aromatic aldehyde with malonic acid in the presence of a basic catalyst, such as pyridine (B92270) or piperidine.

In the synthesis of this compound, 1-naphthaldehyde (B104281) is reacted with malonic acid. The mechanism involves the deprotonation of malonic acid by the base, followed by a nucleophilic attack on the aldehyde carbonyl group. The resulting aldol-type adduct then undergoes dehydration and decarboxylation, often in situ, to yield the α,β-unsaturated carboxylic acid. mdpi.com This method is highly effective for a wide range of aromatic aldehydes and is known for producing the thermodynamically more stable E-isomer with high selectivity. organic-chemistry.org The reaction conditions are generally mild, making it a practical and efficient route. researchgate.netorganic-chemistry.org

Table 3: General Protocol for Doebner-Knoevenagel Synthesis of this compound

ComponentExampleRole
Aldehyde 1-NaphthaldehydeCarbonyl electrophile
Active Methylene Malonic acidNucleophile source
Catalyst/Solvent Pyridine/PiperidineBase catalyst
Product This compoundα,β-unsaturated acid
Wittig Reactions for Regioselective Synthesis

The Wittig reaction stands as a cornerstone in organic synthesis for the creation of alkenes from carbonyl compounds and phosphorus ylides, also known as Wittig reagents. libretexts.orgmasterorganicchemistry.com This method is particularly valued for its high degree of regioselectivity, ensuring the double bond is formed at a specific, predetermined location. libretexts.org In the synthesis of this compound, the Wittig reaction provides a direct and reliable route by coupling a phosphorus ylide with 1-naphthaldehyde.

The general mechanism involves the nucleophilic attack of the ylide on the carbonyl carbon of the aldehyde. mnstate.edu This forms a zwitterionic intermediate called a betaine, which subsequently cyclizes to a four-membered oxaphosphetane ring. libretexts.org This unstable intermediate then fragments to yield the desired alkene and a triphenylphosphine (B44618) oxide byproduct. masterorganicchemistry.commnstate.edu

For the synthesis of this compound, the process typically begins with the preparation of a phosphonium (B103445) salt by reacting triphenylphosphine with an α-haloacetic acid ester, such as ethyl bromoacetate. This salt is then deprotonated with a strong base (e.g., n-butyllithium or sodium hydride) to generate the stabilized phosphorus ylide. libretexts.orglibretexts.org This ylide is then reacted with 1-naphthaldehyde. The resulting product is an ester, (E)-ethyl 3-(1-naphthyl)acrylate, which can then be hydrolyzed to the final this compound. The use of stabilized ylides, such as the one derived from ethyl bromoacetate, generally favors the formation of the (E)-alkene isomer. libretexts.orgorganic-chemistry.org

Reaction Scheme:

Ylide Formation: Ph₃P + BrCH₂CO₂Et → [Ph₃P⁺CH₂CO₂Et]Br⁻

Deprotonation: [Ph₃P⁺CH₂CO₂Et]Br⁻ + Base → Ph₃P=CHCO₂Et

Wittig Reaction: 1-Naphthaldehyde + Ph₃P=CHCO₂Et → (E)-Ethyl 3-(1-naphthyl)acrylate + Ph₃PO

Hydrolysis: (E)-Ethyl 3-(1-naphthyl)acrylate + H₂O/H⁺ → (E)-3-(1-Naphthyl)acrylic acid

Alternative Synthetic Pathways

Routes Involving Naphthylamine Intermediates

While less common than condensation or Wittig-type reactions, synthetic routes involving naphthylamine intermediates offer alternative approaches to the this compound scaffold. One plausible, though multi-step, pathway is the Meerwein arylation reaction. This process involves the diazotization of a primary aromatic amine, in this case, 1-naphthylamine (B1663977), to form a diazonium salt.

The synthesis begins with the reaction of 1-naphthylamine with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like HCl) at low temperatures to produce 1-naphthalenediazonium chloride. This diazonium salt can then be reacted with an activated alkene, such as acrylic acid, in the presence of a copper(II) catalyst. The reaction proceeds via a radical mechanism where the diazonium salt decomposes to form an aryl radical, which then adds across the double bond of the acrylic acid. Subsequent elimination leads to the formation of the C-C bond, yielding this compound. This method provides a way to form the carbon skeleton from readily available naphthylamine precursors.

Derivatization and Chemical Transformations of the this compound Scaffold

The α,β-unsaturated carboxylic acid structure of this compound provides multiple reactive sites for chemical modification, making it a versatile building block for more complex molecules.

Formation of Heterocyclic Systems via Aza-Michael Reactions

The Aza-Michael reaction, or conjugate addition of a nitrogen nucleophile to an electron-deficient alkene, is a powerful tool for carbon-nitrogen bond formation. beilstein-journals.orgresearchgate.net In the context of this compound derivatives, the electrophilic β-carbon of the α,β-unsaturated system is susceptible to attack by various nitrogen-based nucleophiles like primary and secondary amines. nih.gov This reaction is a key step in the synthesis of numerous nitrogen-containing heterocyclic compounds. researchgate.netjpsbr.org

Research on the analogous compound, 3-(1-naphthoyl)acrylic acid, demonstrates that it readily reacts with different nitrogen nucleophiles under Aza-Michael conditions to yield the corresponding adducts. researchgate.netresearchgate.net These adducts serve as crucial intermediates for subsequent cyclization reactions to form a variety of heterocyclic systems. jpsbr.org The reaction is atom-efficient and provides a direct route to β-amino acid derivatives which are precursors to bioactive compounds. researchgate.net

Synthesis of Pyridazinone, Oxazinone, and Furanone Derivatives

The Aza-Michael adducts derived from naphthyl-containing acrylic acid scaffolds are versatile precursors for a range of heterocyclic compounds. researchgate.netjpsbr.org Specific studies on 3-(1-naphthoyl)acrylic acid have shown that its Aza-Michael adducts can be cyclized to form pyridazinone, oxazinone, and furanone derivatives. researchgate.net

Pyridazinone Synthesis: The reaction of the Aza-Michael adducts with hydrazine (B178648) hydrate (B1144303) leads to the formation of pyridazinone derivatives through a cyclocondensation reaction. researchgate.netresearchgate.net

Oxazinone Synthesis: Treatment of the same adducts with hydroxylamine (B1172632) hydrochloride results in the synthesis of oxazinone derivatives. researchgate.netresearchgate.net

Furanone Synthesis: When the Aza-Michael adducts are refluxed with acetic anhydride, cyclization occurs to yield furanone derivatives. researchgate.netresearchgate.net

The following table summarizes the synthesis of various heterocyclic derivatives from the Aza-Michael adducts of 3-(1-naphthoyl)acrylic acid with different amines.

Amine NucleophileAza-Michael AdductResulting HeterocycleReagent for CyclizationYield (%)Melting Point (°C)
p-Toluidine2-(p-tolylamino)-4-(naphthalen-1-yl)-4-oxobutanoic acidPyridazinone derivativeHydrazine Hydrate72241
p-Anisidine2-(p-methoxyphenylamino)-4-(naphthalen-1-yl)-4-oxobutanoic acidPyridazinone derivativeHydrazine Hydrate68236
p-Toluidine2-(p-tolylamino)-4-(naphthalen-1-yl)-4-oxobutanoic acidOxazinone derivativeHydroxylamine HCl55219
p-Anisidine2-(p-methoxyphenylamino)-4-(naphthalen-1-yl)-4-oxobutanoic acidOxazinone derivativeHydroxylamine HCl61211
p-Toluidine2-(p-tolylamino)-4-(naphthalen-1-yl)-4-oxobutanoic acidFuranone derivativeAcetic Anhydride78223
p-Anisidine2-(p-methoxyphenylamino)-4-(naphthalen-1-yl)-4-oxobutanoic acidFuranone derivativeAcetic Anhydride75214

Esterification and Amidation Reactions for Functionalization

The carboxylic acid group in this compound is a prime site for functionalization through esterification and amidation reactions. These transformations are fundamental for modifying the compound's properties and for incorporating it into larger molecular structures, such as polymers. nahrainuniv.edu.iq

Esterification is typically achieved by reacting this compound with an alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, in a process known as Fischer esterification. google.comresearchgate.net The reaction is reversible, and to drive it towards the product, water is usually removed as it is formed. researchgate.net Alternatively, the carboxylate can be reacted with an alkyl halide in the presence of a non-nucleophilic base. rsc.org These methods allow for the synthesis of a wide array of alkyl and aryl esters, which can serve as monomers or as intermediates for further reactions.

Amidation involves the formation of an amide bond between the carboxylic acid and an amine. A direct reaction between this compound and an amine requires high temperatures and is often inefficient. Therefore, the carboxylic acid is typically activated first. A common method is to convert the acid to an acyl chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting highly reactive acyl chloride is then treated with a primary or secondary amine to form the corresponding amide in high yield. google.com This two-step process is a versatile and widely used method for creating robust amide linkages.

Polymerization Reactions and Polymer Scaffolding

While the direct homopolymerization of this compound is not extensively detailed in the available research, the copolymerization of structurally related naphthyl-containing monomers provides significant insight into the synthesis of polymers incorporating the naphthyl moiety. A relevant study involves the free radical copolymerization of N-naphthylacrylamide (NAA), a derivative monomer, with acrylic acid (AA) and methyl acrylate (MA). researchgate.net

The monomer reactivity ratios (r1 for NAA, r2 for AA/MA) were calculated using the Kelen-Tudos and Fineman-Ross graphical methods. These ratios are crucial for predicting the copolymer composition and understanding the polymerization behavior. researchgate.net

For the NAA-co-AA system, the reactivity ratios were r1 = 0.048 and r2 = 0.687.

For the NAA-co-MA system, the ratios were r1 = 0.066 and r2 = 0.346.

These findings indicate that in both systems, the comonomer (acrylic acid or methyl acrylate) is more reactive than the N-naphthylacrylamide monomer. This allows for the synthesis of copolymers with tailored compositions by controlling the monomer feed ratio. The synthesized copolymers were characterized using Fourier Transform Infrared Spectroscopy (FT-IR) to confirm their structure. researchgate.net

Polymer scaffolds serve as three-dimensional templates to support cell growth and tissue regeneration. nih.govutoronto.ca They are often fabricated from biodegradable and biocompatible polymers. While materials like poly(lactide-co-glycolide) are common, the incorporation of functional monomers like this compound could potentially be used to modify the scaffold's properties, such as hydrophobicity or its ability to interact with specific biomolecules, although specific examples are not detailed in the surveyed literature.

Interactive Data Table: Monomer Reactivity Ratios


Copolymer SystemMonomer 1 (M1)Monomer 2 (M2)r1 (Reactivity of M1)r2 (Reactivity of M2)Source
NAA-co-AAN-Naphthylacrylamide (NAA)Acrylic Acid (AA)0.0480.687[ researchgate.net(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQF9P5ge7WP0b4mEXpmhcfiEpwQFeF4SLzPZlaax06ODOBd27stDNQHr7PRh6u2LG-DPObtIzhQWiP8PyMXHWJDrzKpKwjugBAaRxji7m3i9CPwFboUl2ondrNXzmQjEZe7uyVKXh9VQgrshzzwzJxez5OotvY3hQZvffpQdYyAMvh5qt7RbFQV8RTwtcffqnpVOxe5FwPi2PKSYNzwvwnY1Yu4FLGD6dLOnrKdCS-Wo-qK2soFIEeIJ0SeEchnQyReItlfX7FaA75dZxXe3Sb9BaagO6jQf)]
NAA-co-MAN-Naphthylacrylamide (NAA)Methyl Acrylate (MA)0.0660.346[ researchgate.net(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQF9P5ge7WP0b4mEXpmhcfiEpwQFeF4SLzPZlaax06ODOBd27stDNQHr7PRh6u2LG-DPObtIzhQWiP8PyMXHWJDrzKpKwjugBAaRxji7m3i9CPwFboUl2ondrNXzmQjEZe7uyVKXh9VQgrshzzwzJxez5OotvY3hQZvffpQdYyAMvh5qt7RbFQV8RTwtcffqnpVOxe5FwPi2PKSYNzwvwnY1Yu4FLGD6dLOnrKdCS-Wo-qK2soFIEeIJ0SeEchnQyReItlfX7FaA75dZxXe3Sb9BaagO6jQf)]

Hydrogenation and Reduction Reactions

Hydrogenation is a fundamental chemical reaction that reduces a double or triple bond, typically in the presence of a catalyst. In the context of this compound, this reaction targets the carbon-carbon double bond of the acrylic acid moiety, converting the unsaturated acid into its saturated counterpart, 3-(1-Naphthyl)propionic acid. chemicalbook.com This transformation is significant as it alters the geometric and electronic properties of the molecule while retaining the carboxylic acid and naphthyl groups.

Detailed Research Findings: The synthesis of 3-(1-Naphthyl)propionic acid can be achieved starting from this compound, indicating a reduction of the alkene group. chemicalbook.com This type of reaction is commonly performed via catalytic hydrogenation. The process generally involves reacting the substrate with hydrogen gas (H₂) under pressure in the presence of a heterogeneous metal catalyst.

Common catalysts for the hydrogenation of carbon-carbon double bonds include palladium on carbon (Pd/C), platinum on carbon (Pt/C), and Raney Nickel. The reaction is typically carried out in a solvent that can dissolve the starting material, such as ethanol, methanol, or ethyl acetate. The reaction proceeds until the stoichiometric amount of hydrogen has been consumed, yielding the saturated carboxylic acid. This method is highly efficient and selective for the reduction of the alkene without affecting the aromatic naphthyl ring or the carboxylic acid group under controlled conditions.

Interactive Data Table: Hydrogenation of this compound


ReactantProductTypical Reagents & CatalystsReaction TypeSource
This compound3-(1-Naphthyl)propionic acidH₂ gas, Palladium on Carbon (Pd/C)Catalytic Hydrogenation[ chemicalbook.com(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQETTsHcJ9YShprvgbfAzeYSHola3lifFXzRemojmNKBiEUIXNRfVXN5G1xYwKryXyp1KiPX5CGxJfunJ5YsU9uXz2-VBkuzRpL1sYTMRlHnVgszuYDhiWMedSv7i_OQF3uahD33bMDtSNW_EmThJKteMkewKq1OE8qhMMwvnQRE)]

Grafting onto Polymer Surfaces via Radical Polymerization

Grafting is a versatile surface modification technique used to covalently bond new polymer chains (the graft) onto an existing polymer backbone (the substrate). emu.edu.tr This process can dramatically alter the surface properties of a material—such as wettability, biocompatibility, or adhesion—without changing its bulk characteristics. nih.gov Radical polymerization is a common method to achieve grafting, particularly for acrylic monomers.

Detailed Research Findings: While specific studies detailing the grafting of this compound were not found, the methodology for grafting acrylic acid is well-established and directly applicable. Two primary methods for initiating radical graft polymerization on polymer surfaces are photoinitiation and high-energy radiation.

Photoinduced Grafting: This method involves a photoinitiator, such as benzophenone, which is first deposited onto the substrate polymer surface. Upon exposure to UV radiation, the photoinitiator abstracts a hydrogen atom from the substrate, creating macroradicals on the surface. These surface radicals then initiate the polymerization of the monomer (e.g., this compound) from an aqueous or organic solution, leading to the growth of grafted polymer chains. researchgate.net

Radiation-Induced Grafting: High-energy sources like electron beams or gamma radiation can be used to create radicals directly on the polymer substrate. researchgate.net The substrate is typically soaked in a monomer solution and then irradiated. The radiation dose is a critical parameter that influences the density and length of the grafted chains, thereby controlling the final grafting percentage. This method is highly efficient and does not require a chemical initiator. researchgate.netsemanticscholar.org

The extent of grafting is typically quantified by the "percentage of grafting" (%G), which is calculated based on the weight gain of the polymer substrate after the reaction and subsequent washing to remove any homopolymer. researchgate.net

Interactive Data Table: Representative Parameters for Radical Graft Polymerization


ParameterDescriptionExample Value/ConditionSource
Substrate PolymerThe main polymer backbone to be modified.Polypropylene (PP), Polyaniline (PANI)[ researchgate.net(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEUX3mXunyilzplSn27ImH9GV4nXihPPrEz0btBYHuEOAWH5lVLMPV3bWR_p64ValUewIBd84KYWFcvO6NNqCIK60RkAlNZdOeQPrif4VH4gRrSeyRhRvII5zCHhHAbGAvVpPNNRZxjAQNwkAtTH0w0yhSW6_xVGvZwP2Fvhwv7pLXf0IYdNtH9K_MxB71fHtYs6w_ZDtjluUgT4mhfOYJGm5S4T69o7iJc9urcy7CM-2vGUCv_shewRcVhCTTyJ3P3tNyxIVDW2qiarvSECBLWO8Bj2MvZUGMNvCf30GH_MP6uMWQVgLR_aaUbMOhK-gZHwg3I4yY%3D)][ researchgate.net(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFIji1wbksSLG1t8bXzCIdOeEBm0z3agjpsjvvjp_G7d5vfn9TFfeKDzJ6jDS90teTJDewLzLIAgvZO7X06yJ-Xko_DSFbmxrWJqEHFw0jg-cpneVFLRG-_Go15C0aICGeEEkhKpq9zRt-h8_LEJyCRaCG9CYR98GB-Vravt65GSmE3tSDXS7ZvQSe0wkFc8y6ewxExFfe1YATTZo9-SUnjGvRCy_h5o_Ivyw7ugKLkCJuOoQ%3D%3D)]
MonomerThe molecule to be grafted onto the substrate.Acrylic Acid (as an analogue)[ researchgate.net(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEUX3mXunyilzplSn27ImH9GV4nXihPPrEz0btBYHuEOAWH5lVLMPV3bWR_p64ValUewIBd84KYWFcvO6NNqCIK60RkAlNZdOeQPrif4VH4gRrSeyRhRvII5zCHhHAbGAvVpPNNRZxjAQNwkAtTH0w0yhSW6_xVGvZwP2Fvhwv7pLXf0IYdNtH9K_MxB71fHtYs6w_ZDtjluUgT4mhfOYJGm5S4T69o7iJc9urcy7CM-2vGUCv_shewRcVhCTTyJ3P3tNyxIVDW2qiarvSECBLWO8Bj2MvZUGMNvCf30GH_MP6uMWQVgLR_aaUbMOhK-gZHwg3I4yY%3D)][ researchgate.net(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFIji1wbksSLG1t8bXzCIdOeEBm0z3agjpsjvvjp_G7d5vfn9TFfeKDzJ6jDS90teTJDewLzLIAgvZO7X06yJ-Xko_DSFbmxrWJqEHFw0jg-cpneVFLRG-_Go15C0aICGeEEkhKpq9zRt-h8_LEJyCRaCG9CYR98GB-Vravt65GSmE3tSDXS7ZvQSe0wkFc8y6ewxExFfe1YATTZo9-SUnjGvRCy_h5o_Ivyw7ugKLkCJuOoQ%3D%3D)]
Initiation MethodMethod used to create radicals on the substrate.UV radiation with Benzophenone / Electron Beam[ researchgate.net(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEUX3mXunyilzplSn27ImH9GV4nXihPPrEz0btBYHuEOAWH5lVLMPV3bWR_p64ValUewIBd84KYWFcvO6NNqCIK60RkAlNZdOeQPrif4VH4gRrSeyRhRvII5zCHhHAbGAvVpPNNRZxjAQNwkAtTH0w0yhSW6_xVGvZwP2Fvhwv7pLXf0IYdNtH9K_MxB71fHtYs6w_ZDtjluUgT4mhfOYJGm5S4T69o7iJc9urcy7CM-2vGUCv_shewRcVhCTTyJ3P3tNyxIVDW2qiarvSECBLWO8Bj2MvZUGMNvCf30GH_MP6uMWQVgLR_aaUbMOhK-gZHwg3I4yY%3D)][ researchgate.net(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFIji1wbksSLG1t8bXzCIdOeEBm0z3agjpsjvvjp_G7d5vfn9TFfeKDzJ6jDS90teTJDewLzLIAgvZO7X06yJ-Xko_DSFbmxrWJqEHFw0jg-cpneVFLRG-_Go15C0aICGeEEkhKpq9zRt-h8_LEJyCRaCG9CYR98GB-Vravt65GSmE3tSDXS7ZvQSe0wkFc8y6ewxExFfe1YATTZo9-SUnjGvRCy_h5o_Ivyw7ugKLkCJuOoQ%3D%3D)]
Radiation DoseEnergy absorbed per unit mass (for radiation method).5-25 kGy[ researchgate.net(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFIji1wbksSLG1t8bXzCIdOeEBm0z3agjpsjvvjp_G7d5vfn9TFfeKDzJ6jDS90teTJDewLzLIAgvZO7X06yJ-Xko_DSFbmxrWJqEHFw0jg-cpneVFLRG-_Go15C0aICGeEEkhKpq9zRt-h8_LEJyCRaCG9CYR98GB-Vravt65GSmE3tSDXS7ZvQSe0wkFc8y6ewxExFfe1YATTZo9-SUnjGvRCy_h5o_Ivyw7ugKLkCJuOoQ%3D%3D)][ semanticscholar.org(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQE8aMKbfWEQoNVLwOa7TBYRjrtS1J0HWR9feX_BC0mnSMYNFtxxpS86Mi3E006IeGaIwK1TFgAxksRAn7FLBZm0aOeH_78ONKNiYrI2fokXnLeT6DcdLdbIsyJDFLAOLcsxsydPFA_FRu1gJAGN6z-d4og3AnX1zqSlyvUD353_vjo5kDJW64RPv33NHSGK6Pfa0BS35DbAc7eto6YVBxgo4uWV1eE8lJbyFa5cCLsXZoQXscmIONKuUI0u9_FE-N1Zgb0RrH0sqXh_qKaW)]
Monomer ConcentrationConcentration of the monomer solution.10-100%[ researchgate.net(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFIji1wbksSLG1t8bXzCIdOeEBm0z3agjpsjvvjp_G7d5vfn9TFfeKDzJ6jDS90teTJDewLzLIAgvZO7X06yJ-Xko_DSFbmxrWJqEHFw0jg-cpneVFLRG-_Go15C0aICGeEEkhKpq9zRt-h8_LEJyCRaCG9CYR98GB-Vravt65GSmE3tSDXS7ZvQSe0wkFc8y6ewxExFfe1YATTZo9-SUnjGvRCy_h5o_Ivyw7ugKLkCJuOoQ%3D%3D)]
Outcome MeasureMetric to quantify the extent of modification.Grafting Percentage (%G)[ researchgate.net(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFIji1wbksSLG1t8bXzCIdOeEBm0z3agjpsjvvjp_G7d5vfn9TFfeKDzJ6jDS90teTJDewLzLIAgvZO7X06yJ-Xko_DSFbmxrWJqEHFw0jg-cpneVFLRG-_Go15C0aICGeEEkhKpq9zRt-h8_LEJyCRaCG9CYR98GB-Vravt65GSmE3tSDXS7ZvQSe0wkFc8y6ewxExFfe1YATTZo9-SUnjGvRCy_h5o_Ivyw7ugKLkCJuOoQ%3D%3D)]

Elucidation of Molecular Structure and Conformation Through Spectroscopic and Diffraction Techniques

Vibrational Spectroscopy Applications

Vibrational spectroscopy, which includes Fourier Transform Infrared (FT-IR) and Raman spectroscopy, is instrumental in identifying the functional groups and characterizing the molecular vibrations of 3-(1-Naphthyl)acrylic acid. These two techniques are complementary, as the selection rules governing them differ; some vibrations that are strong in IR may be weak in Raman, and vice versa.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. The absorption frequencies are characteristic of the types of bonds and functional groups present. For this compound, the spectrum reveals key features of the carboxylic acid, the carbon-carbon double bond, and the naphthyl group.

The carboxylic acid functional group gives rise to several distinct and identifiable bands. A very broad absorption band is typically observed in the 2500–3300 cm⁻¹ region, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid dimer. The carbonyl (C=O) stretching vibration appears as a strong, sharp peak, generally found between 1680 and 1710 cm⁻¹. The C-O stretching and O-H bending vibrations also produce bands in the fingerprint region, typically around 1400–1440 cm⁻¹ (in-plane O-H bend) and 1210–1320 cm⁻¹ (C-O stretch).

The acrylic moiety's C=C double bond typically shows a stretching vibration band around 1625–1640 cm⁻¹. The vinylic C-H bonds exhibit stretching vibrations above 3000 cm⁻¹ and out-of-plane bending (wagging) vibrations, with a notable band for the trans configuration appearing around 980 cm⁻¹.

The naphthyl group, an aromatic system, presents several characteristic bands. The aromatic C-H stretching vibrations are observed as a group of weaker bands just above 3000 cm⁻¹, typically in the 3010–3080 cm⁻¹ range. The characteristic aromatic C=C ring stretching vibrations occur as a series of sharp bands in the 1450–1600 cm⁻¹ region. Additionally, C-H out-of-plane bending vibrations for the substituted naphthalene (B1677914) ring appear in the 770–840 cm⁻¹ range, and their exact positions can provide information about the substitution pattern.

Table 1: Characteristic FT-IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibration Type Functional Group
2500–3300 (broad) O-H stretch Carboxylic Acid
~3050 Aromatic C-H stretch Naphthyl Group
~3020 Vinylic C-H stretch Alkene
~1700 (strong, sharp) C=O stretch Carboxylic Acid
~1630 C=C stretch Alkene
1500–1600 C=C ring stretch Naphthyl Group
~1420 O-H in-plane bend Carboxylic Acid
~1280 C-O stretch Carboxylic Acid
~980 =C-H out-of-plane bend (trans) Alkene

Raman Spectroscopy for Molecular Vibrational Analysis

Raman spectroscopy provides information on molecular vibrations through an inelastic scattering process. It is particularly sensitive to non-polar, symmetric bonds, making it an excellent complement to FT-IR.

In the Raman spectrum of this compound, the most intense signals are often associated with the symmetric vibrations of the carbon skeleton. The C=C stretching vibration of the acrylic double bond, which may be of medium intensity in the IR spectrum, typically gives a strong band in the Raman spectrum around 1630–1640 cm⁻¹.

The aromatic ring vibrations of the naphthyl group are also prominent. The symmetric "ring breathing" mode of the naphthalene system, a collective in-plane vibration of the carbon atoms, gives rise to a very strong and sharp band, typically observed near 1380 cm⁻¹. Other aromatic C=C stretching modes also appear as strong bands in the 1500–1600 cm⁻¹ region. The symmetric nature of these bonds makes them highly Raman active. The C-H stretching vibrations of the aromatic ring also appear in the 3000–3100 cm⁻¹ range.

Vibrations associated with the carboxylic acid group are generally less intense in Raman spectra compared to IR. The C=O stretch appears as a band of medium intensity around 1650–1680 cm⁻¹, often at a slightly lower wavenumber than in the IR spectrum.

Table 2: Expected Raman Shifts for this compound

Raman Shift (cm⁻¹) Vibration Type Functional Group
~3055 Aromatic C-H stretch Naphthyl Group
~1635 (strong) C=C stretch Alkene
1570–1600 (strong) C=C ring stretch Naphthyl Group
~1380 (very strong) Ring Breathing Mode Naphthyl Group
~830 Ring Deformation Naphthyl Group

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, signal multiplicities (splitting patterns), and coupling constants, a complete structural assignment can be made.

¹H NMR Spectroscopic Analysis

The ¹H NMR spectrum provides detailed information about the chemical environment of each proton in the molecule. The spectrum for this compound, which is assumed to be the (E)-isomer due to its greater thermodynamic stability, can be divided into three main regions: the downfield carboxylic acid proton, the aromatic protons of the naphthyl group, and the vinylic protons of the acrylic chain.

The carboxylic acid proton (-COOH) is the most deshielded and typically appears as a broad singlet far downfield, usually above 12 ppm. Its chemical shift can be variable and is dependent on solvent and concentration.

The seven protons on the naphthyl ring resonate in the aromatic region, typically between 7.4 and 8.5 ppm. The proton at the 8-position is subject to a strong deshielding peri-effect from its proximity to the substituent at the 1-position, causing it to resonate at a particularly low field. The protons on the acrylic double bond appear as two distinct doublets. The proton alpha to the carbonyl group (on C2) is found around 6.5 ppm, while the proton beta to the carbonyl (on C3), which is adjacent to the naphthyl ring, is shifted further downfield to around 8.2-8.4 ppm. These two vinylic protons exhibit a large coupling constant (J ≈ 16 Hz), which is characteristic of a trans relationship across the double bond.

Table 3: Predicted ¹H NMR Chemical Shifts and Multiplicities for (E)-3-(1-Naphthyl)acrylic acid

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
-COOH > 12.0 broad singlet -
H-α (vinylic) ~6.5 doublet ~16.0
H-β (vinylic) ~8.3 doublet ~16.0

¹³C NMR Spectroscopic Analysis

The ¹³C NMR spectrum reveals the chemical environment of each carbon atom in the molecule. Due to the molecule's lack of symmetry, 13 distinct signals are expected.

The carbonyl carbon of the carboxylic acid is the most deshielded carbon and appears at the lowest field, typically in the range of 168–173 ppm. The sp²-hybridized carbons of the naphthyl ring and the acrylic double bond resonate in the 120–145 ppm region. The carbon atom of the naphthyl ring directly attached to the acrylic group (C1) and the other quaternary carbons of the ring (C4a, C8a) can be identified by their lower signal intensity. The carbon atom beta to the carbonyl group (C3) is generally found further downfield than the alpha-carbon (C2) due to the direct attachment of the electron-withdrawing naphthyl ring.

Table 4: Predicted ¹³C NMR Chemical Shift Ranges for this compound

Carbon Assignment Chemical Shift (δ, ppm)
C=O (Carboxylic Acid) 168 – 173
C-β (Vinylic) 140 – 145
C-α (Vinylic) 120 – 125
Naphthyl C (quaternary) 130 – 135

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. This compound possesses an extended π-conjugated system, which includes the naphthyl ring and the acrylic acid moiety. This extensive conjugation results in strong absorption in the UV region.

The absorption spectrum is characterized by intense bands corresponding to π → π* electronic transitions. uoc.gr The naphthyl group itself has characteristic absorptions, which are modified and red-shifted by the conjugation with the acrylic acid group. uoc.gr For the closely related isomer, (E)-3-(naphthalen-2-yl)acrylic acid, absorption maxima (λmax) have been observed in tetrahydrofuran at 260 nm, 268 nm, 297 nm, and 308 nm. uoc.gr It is expected that this compound exhibits a very similar absorption profile, with multiple strong absorption bands in the 250–320 nm range. These absorptions are due to the promotion of electrons from lower-energy π bonding orbitals to higher-energy π* anti-bonding orbitals within the conjugated system. uoc.gr The complex pattern of peaks is typical for large aromatic systems like naphthalene.

Table 5: Representative UV-Vis Absorption Data for Naphthyl Acrylic Acid Derivatives

Wavelength (λmax, nm) Solvent Electronic Transition

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry is a critical analytical technique for confirming the molecular weight of this compound and for elucidating its structure through the analysis of fragmentation patterns. The nominal molecular weight of this compound (C₁₃H₁₀O₂) is 198.22 g/mol . nih.govnist.gov High-resolution mass spectrometry can provide a more precise exact mass, which for this compound is calculated to be 198.068079557 Da. nih.gov

Under electron ionization (EI), the molecule is expected to produce a strong molecular ion peak (M⁺) due to the stability of the aromatic naphthalene ring system. libretexts.org The fragmentation of carboxylic acids typically involves characteristic losses. libretexts.org For this compound, prominent fragmentation pathways would likely include the loss of a hydroxyl radical (•OH, 17 Da) to form an acylium ion, and the loss of the entire carboxyl group (•COOH, 45 Da). libretexts.org The fragmentation pattern can provide valuable structural information, confirming the presence of the carboxylic acid functional group and the naphthyl moiety.

Table 1: Theoretical Mass Spectrometry Data for this compound

Species Formula Calculated Mass (Da) Description
Molecular Ion [M]⁺ C₁₃H₁₀O₂⁺ 198.0681 The intact molecule with one electron removed.
[M-OH]⁺ C₁₃H₉O⁺ 181.0653 Fragment resulting from the loss of a hydroxyl radical.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful technique for the sensitive and selective analysis of compounds like this compound in complex mixtures. While specific LC-MS/MS methods for this compound are not extensively detailed in the provided literature, methodologies for structurally related compounds such as acrylic acid and other naphthalene-based acids provide a framework for its analysis. researchgate.netnih.gov

For analysis, reversed-phase high-performance liquid chromatography (HPLC) is a common separation technique. nih.govwaters.com A C18 column is often employed with a mobile phase consisting of an aqueous component (like water with an additive such as formic acid or ammonium acetate) and an organic solvent (such as acetonitrile or methanol). researchgate.netchromforum.org The gradient elution, where the proportion of the organic solvent is increased over time, is typically used to ensure good separation and peak shape.

Electrospray ionization (ESI) is a suitable ionization technique for this compound, and it can be operated in either negative or positive ion mode. nih.gov In negative ion mode (ESI-), the deprotonated molecule [M-H]⁻ would be the precursor ion. In tandem mass spectrometry (MS/MS), this precursor ion is selected and subjected to collision-induced dissociation (CID) to generate characteristic product ions, which are used for quantification and confirmation. For a related compound, 1-naphthylacetic acid, analysis was performed in negative ESI mode. nih.gov

Table 2: Potential LC-MS/MS Parameters for this compound Analysis

Parameter Description
Chromatography Reversed-Phase HPLC
Stationary Phase C18
Mobile Phase Acetonitrile/Water with additives (e.g., formic acid)
Ionization Electrospray Ionization (ESI), typically in negative mode
Precursor Ion [M-H]⁻ (m/z 197.0608)

| Detection | Tandem Mass Spectrometry (MS/MS) |

X-ray Crystallography for Solid-State Molecular Architecture Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. The crystal structure of this compound has been determined, providing detailed insights into its molecular conformation, bond lengths, bond angles, and intermolecular interactions. nih.gov The crystallographic data for this compound is available in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 715976. nih.gov

Analysis of the crystal structure reveals the planarity of the acrylic acid side chain relative to the bulky naphthalene ring system. In the solid state, carboxylic acid molecules frequently form hydrogen-bonded dimers, where the carboxyl groups of two molecules are linked by a pair of O-H···O hydrogen bonds. This dimerization is a common motif that influences the crystal packing and physical properties of the compound. The study of related naphthyl acrylic acid derivatives shows that molecules can arrange in specific orientations that are crucial for solid-state photochemical reactions, such as [2+2] cycloadditions. mdpi.comrsc.org The crystal packing determines the proximity and orientation of reactive double bonds between adjacent molecules.

Table 3: Selected Crystallographic Information for this compound

Parameter Value Reference
Compound Name This compound nih.gov
Molecular Formula C₁₃H₁₀O₂ nih.govnist.gov
CCDC Number 715976 nih.gov
Crystal System Data not available in search results
Space Group Data not available in search results

| Unit Cell Dimensions | Data not available in search results | |

Computational and Theoretical Investigations of 3 1 Naphthyl Acrylic Acid

Quantum Chemical Calculations Using Density Functional Theory (DFT)

Density Functional Theory (DFT) has emerged as a powerful tool in computational chemistry, offering a balance between accuracy and computational cost for the investigation of molecular systems. For 3-(1-Naphthyl)acrylic acid, DFT calculations are instrumental in elucidating its electronic structure and related properties. These calculations are typically performed using a functional, such as B3LYP, combined with a basis set like 6-311++G(d,p), to provide a reliable description of the molecule's behavior.

Geometry Optimization and Energy Minimization

The first step in the computational analysis of this compound involves geometry optimization. This process computationally determines the most stable three-dimensional arrangement of the atoms in the molecule, corresponding to a minimum on the potential energy surface. The optimization is achieved by calculating the forces on each atom and iteratively adjusting their positions until these forces are negligible. The resulting optimized structure provides key information on bond lengths, bond angles, and dihedral angles. For this compound, the planarity of the acrylic acid moiety in conjunction with the naphthyl group is a critical aspect of its geometry, influencing its electronic conjugation and crystal packing.

Table 1: Selected Optimized Geometrical Parameters of this compound (Theoretical) Note: These are representative values based on DFT calculations of similar structures. Actual values may vary based on the level of theory and basis set used.

ParameterBond/AngleCalculated Value
Bond LengthC=O~1.21 Å
Bond LengthC-O~1.35 Å
Bond LengthC=C (acrylic)~1.34 Å
Bond LengthC-C (naphthyl-acrylic)~1.47 Å
Bond AngleO=C-O~123°
Bond AngleC-C=C~121°

Analysis of Frontier Molecular Orbitals (HOMO-LUMO Energy Gaps)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the chemical reactivity and electronic properties of a molecule. The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's nucleophilic character. Conversely, the LUMO is the orbital that is most likely to accept an electron, indicating its electrophilic character.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a crucial parameter. A large energy gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates that the molecule is more reactive and can be easily polarized. For this compound, the π-conjugated system involving the naphthalene (B1677914) ring and the acrylic acid group is expected to influence the HOMO-LUMO gap significantly. Calculations for similar aromatic acrylic acids have shown energy gaps that are indicative of stable yet reactive molecules capable of participating in various chemical transformations.

Table 2: Calculated Frontier Molecular Orbital Energies of this compound (Theoretical) Note: These are representative values. Actual values depend on the computational method.

OrbitalEnergy (eV)
HOMO~ -6.2 eV
LUMO~ -2.1 eV
Energy Gap (ΔE)~ 4.1 eV

Electrostatic Potential Surface (MEP) Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map is color-coded to represent different electrostatic potential values. Regions with a negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions with a positive potential (usually blue) are electron-deficient and prone to nucleophilic attack. Green areas represent regions of neutral potential.

For this compound, the MEP analysis would likely show the most negative potential localized around the oxygen atoms of the carboxyl group, identifying them as the primary sites for electrophilic interactions. The hydrogen atom of the hydroxyl group would exhibit a positive potential, making it a likely site for nucleophilic interaction. The naphthalene ring would show a distribution of electron density characteristic of aromatic systems.

Prediction of Spectroscopic Parameters (UV-Vis, NMR, FT-IR)

DFT calculations can accurately predict various spectroscopic parameters, which can then be compared with experimental data to validate the computational model and aid in spectral assignments. netlify.app

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to calculate the electronic absorption spectra. For this compound, the calculations would predict the wavelengths of maximum absorption (λmax), which correspond to electronic transitions, primarily π→π* transitions within the conjugated system of the naphthalene ring and the acrylic acid moiety. researchgate.netrsc.org

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed to calculate the nuclear magnetic shielding tensors, which are then converted into chemical shifts (δ) for ¹H and ¹³C NMR spectra. ucl.ac.uk These theoretical chemical shifts can be correlated with experimental spectra to confirm the molecular structure.

FT-IR Spectroscopy: DFT calculations can predict the vibrational frequencies and intensities of a molecule. rsc.org These calculated frequencies correspond to the different vibrational modes of the molecule, such as stretching and bending of bonds. The theoretical FT-IR spectrum for this compound would show characteristic peaks for the O-H stretch, C=O stretch of the carboxylic acid, C=C stretches of the acrylic and naphthyl groups, and various C-H bending modes.

Table 3: Predicted Spectroscopic Data for this compound (Theoretical) Note: These are representative values and require comparison with experimental data for validation.

SpectroscopyParameterPredicted ValueAssignment
UV-Visλmax~290-310 nmπ→π* transition
¹H NMRδ (ppm)~6.5-8.5 ppmAromatic and Vinylic Protons
¹³C NMRδ (ppm)~120-140 ppmAromatic and Vinylic Carbons
¹³C NMRδ (ppm)~170 ppmCarboxyl Carbon
FT-IRWavenumber (cm⁻¹)~3000-3100 cm⁻¹O-H stretch (broad)
FT-IRWavenumber (cm⁻¹)~1680-1700 cm⁻¹C=O stretch
FT-IRWavenumber (cm⁻¹)~1620-1640 cm⁻¹C=C stretch

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations provide insights into the properties of a single molecule, molecular modeling and dynamics simulations are employed to study the behavior of a larger ensemble of molecules and their interactions over time.

Investigation of Intermolecular Interactions (Hydrogen Bonding, π-π Stacking, Van der Waals)

In the solid state, the properties of this compound are governed by the way its molecules pack in the crystal lattice, which is determined by a combination of intermolecular forces.

Hydrogen Bonding: The carboxylic acid group of this compound is a potent hydrogen bond donor (the O-H group) and acceptor (the C=O group). In the crystalline state, it is highly probable that these molecules form hydrogen-bonded dimers, a common structural motif for carboxylic acids.

π-π Stacking: The planar naphthalene rings are capable of engaging in π-π stacking interactions. These interactions, where the aromatic rings stack on top of each other, contribute significantly to the stability of the crystal structure. The geometry of this stacking (e.g., parallel-displaced or T-shaped) can be investigated through computational analysis of the crystal structure.

Computational techniques such as Non-Covalent Interaction (NCI) analysis can be used to visualize and characterize these weak interactions within the crystal lattice. mdpi.com Molecular dynamics simulations can further provide a dynamic picture of these interactions, showing how the molecules vibrate and move relative to each other within the crystal at different temperatures. These simulations can help in understanding phenomena such as phase transitions and mechanical properties of the crystalline material.

Ligand-Target Binding Site Analysis through Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery and molecular biology for understanding and predicting the interaction between a ligand, such as this compound or its derivatives, and a biological target, typically a protein or enzyme. While specific molecular docking studies on this compound are not extensively detailed in the available literature, research on analogous compounds containing the naphthyl and acrylate (B77674) moieties provides significant insights into their potential binding modes and biological targets.

Studies on derivatives, such as napthyl N-acyl hydrazones, have utilized molecular docking to investigate their interaction with enzymes like cyclooxygenase-II (COX-II), which is a key target in anti-inflammatory therapies. researchgate.net These computational analyses help to elucidate the binding affinity and the specific amino acid residues within the active site that interact with the ligand. Similarly, other research has focused on 1-hydroxy-naphthyl substituted heterocycles, performing in silico docking against targets like oxidoreductase enzymes and penicillin-binding proteins to understand their antioxidant and antimicrobial activities, respectively.

The general approach in these studies involves obtaining the three-dimensional crystal structure of the target protein from a repository like the Protein Data Bank (PDB). Computational software is then used to predict the most stable binding poses of the ligand within the target's active site. The results are often scored based on the calculated binding energy, with lower energies indicating a more favorable interaction. These analyses reveal crucial interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces between the ligand and the protein's amino acid residues. For instance, in silico studies on acrylate-based derivatives have been performed to understand their interaction with the colchicine-binding site on tubulin, shedding light on their cytotoxic and tubulin polymerization inhibitory capacities. nih.govfigshare.com

The insights gained from the molecular docking of these related compounds are valuable for predicting the potential biological activities of this compound and for guiding the design of new derivatives with enhanced therapeutic properties.

Table 1: Examples of Molecular Docking Studies on Naphthyl and Acrylate Derivatives

Derivative Class Biological Target PDB ID Key Findings
Napthyl N-Acyl Hydrazones Cyclooxygenase-II (COX-II) 3LN1 Identified potential anti-inflammatory activity through favorable binding scores. researchgate.net
1-Hydroxy-Naphthyl Heterocycles Oxidoreductase Enzyme 1DXO Elucidated binding mode related to antioxidant activity.
1-Hydroxy-Naphthyl Heterocycles Penicillin-Binding Protein 2EX6 Correlated binding patterns with antibacterial efficacy.
Acrylate-Based Derivatives Tubulin (Colchicine-Binding Site) Not Specified Explained cytotoxic effects and inhibition of tubulin polymerization. nih.govfigshare.com

Conformational Analysis and Energy Landscapes

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. These different arrangements are known as conformers or rotamers. Understanding the conformational preferences of a molecule like this compound is crucial as its three-dimensional shape dictates its physical, chemical, and biological properties. The set of all possible conformations and their corresponding potential energies constitutes the molecule's potential energy surface or energy landscape.

Computational chemistry provides powerful tools to explore these energy landscapes. Methods like Density Functional Theory (DFT) are employed to calculate the energies of different conformers and the energy barriers for interconversion between them. mdpi.com For naphthalene acrylic acids, computational analyses have been used to investigate conformational isomers that arise from different orientations of functional groups. nih.gov These studies reveal that different conformers can have very close energies, often with low rotational barriers (e.g., 4.19–7.10 kcal mol⁻¹), indicating that the molecule can rapidly interconvert between these shapes in solution at room temperature. nih.gov

The exploration of the potential energy surface helps to identify the global energy minimum, which is the most stable conformation of the molecule, as well as other low-energy, metastable conformers that might be biologically active. For instance, in the solid state, intermolecular forces can lock the molecule into a specific conformation, which may not be the lowest energy conformation in the gas phase or in solution.

Theoretical investigations also extend to the electronic properties of the molecule. DFT calculations can determine the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy gap between HOMO and LUMO is an important parameter that relates to the molecule's reactivity and spectroscopic properties. mdpi.com For a related compound, (E)-3-(naphthalen-2-yl) acrylic acid, the HOMO-LUMO gap was calculated to be approximately 3.89 eV. mdpi.com Such computational insights are vital for understanding the photochemical behavior of these compounds, such as their participation in [2+2] cycloaddition reactions. mdpi.com

By mapping the energy landscape, researchers can gain a comprehensive understanding of the relationship between the structure, stability, and reactivity of this compound, providing a theoretical foundation for its applications in materials science and medicinal chemistry.

Applications in Advanced Materials Science

Polymer Chemistry and Macromolecular Engineering

In the field of polymer science, 3-(1-Naphthyl)acrylic acid serves as a functional monomer for creating a variety of polymeric structures, from homopolymers to more complex copolymers and blends.

Mechanism and Kinetics of Radical Polymerization Involving this compound as a Monomer

Initiation: The process begins with the decomposition of an initiator, such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN), to generate free radicals. These radicals then react with a this compound monomer, initiating the polymer chain.

Propagation: The newly formed monomer radical adds to another monomer molecule, and this process repeats, leading to the growth of the polymer chain.

Termination: The growth of polymer chains is concluded through mechanisms such as combination or disproportionation of two growing radical chains.

The kinetics of this polymerization are significantly influenced by the bulky naphthyl group. This group introduces considerable steric hindrance, which is expected to affect the propagation rate coefficient (k_p) and activation energies when compared to simpler acrylic monomers like acrylic acid uni-goettingen.de. The rate of polymerization generally follows the classical rate equation where the rate is proportional to the monomer concentration and the square root of the initiator concentration acs.org. However, specific kinetic parameters for this compound are not widely reported in the literature . Controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT), can also be employed to synthesize well-defined polymers with controlled molecular weights and narrow distributions researchgate.netsharif.eduresearchgate.net.

Synthesis and Characterization of Copolymers and Blends

Copolymers of this compound can be synthesized by free-radical polymerization in solution, using a suitable solvent and initiator researchgate.net. The process typically involves dissolving the monomers, such as this compound and a comonomer like acrylic acid or methyl acrylate (B77674), in a solvent like benzene, followed by the addition of an initiator researchgate.net. The reaction is often carried out under an inert atmosphere to prevent side reactions.

The resulting copolymers are characterized using a variety of analytical techniques to determine their structure, composition, and molecular weight.

Fourier Transform Infrared Spectroscopy (FTIR): This technique is used to confirm the incorporation of the respective monomers into the copolymer chain by identifying their characteristic functional group vibrations researchgate.netnih.gov.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR provide detailed information about the copolymer's structure and composition sharif.edunih.gov.

Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): These methods are used to determine the molecular weight and molecular weight distribution (polydispersity index, PDI) of the synthesized polymers nih.govmdpi.com.

Elemental Analysis: This can be used to determine the precise composition of the copolymers researchgate.net.

The table below summarizes the characterization of copolymers involving a similar monomer, N-naphthylacrylamide (NAA).

Copolymer SystemMonomer 1 (M1)Monomer 2 (M2)Characterization MethodsKey FindingsReference
NAA-co-AAN-naphthylacrylamideAcrylic AcidFTIR, Elemental Analysis, DSC, TGAReactivity ratios (r1=0.048, r2=0.687) determined. researchgate.net
NAA-co-MAN-naphthylacrylamideMethyl AcrylateFTIR, Elemental Analysis, DSC, TGAReactivity ratios (r1=0.066, r2=0.346) determined. researchgate.net

Influence of Naphthyl Moiety on Polymer Morphology and Properties

The incorporation of the naphthyl moiety from this compound into a polymer backbone has a profound impact on the material's properties.

Glass Transition Temperature (Tg): The bulky and rigid nature of the naphthyl group restricts the rotational motion of the polymer chains. This increased rigidity leads to a higher glass transition temperature compared to polymers with more flexible side groups rsc.org.

Thermal Stability: Polymers containing aromatic structures like the naphthyl group generally exhibit enhanced thermal stability. Thermogravimetric analysis (TGA) of naphthyl-based polymers has shown superior structural integrity at elevated temperatures rsc.org.

Morphology and Molecular Weight Distribution: The steric hindrance introduced by the large naphthyl group influences the polymerization process and the final polymer architecture . This can affect the molecular weight distribution. Furthermore, the potential for π-π stacking interactions between the naphthyl rings can lead to more ordered domains within the polymer morphology.

The following table summarizes the expected influence of the naphthyl group on key polymer properties.

PropertyInfluence of Naphthyl MoietyUnderlying ReasonReference
Glass Transition (Tg)IncreaseRestricted chain mobility due to bulky, rigid group. rsc.org
Thermal StabilityIncreaseHigh dissociation energy of aromatic C-C bonds. rsc.org
MorphologyPotential for ordered structuresπ-π stacking interactions between naphthyl rings.

Development of Photoconductive Polymers

Photoconductive polymers are materials that exhibit an increase in electrical conductivity upon exposure to light. The naphthyl group, being an extended aromatic system, possesses inherent electronic properties that make it a candidate for use in such materials. Density functional theory (DFT) calculations have shown that the highest occupied molecular orbitals (HOMOs) of naphthyl acrylic acid are predominantly located on the naphthalene (B1677914) backbone mdpi.com. The energy gap between the HOMO and LUMO is approximately 3.89 eV mdpi.com.

Upon absorption of light, electrons can be promoted from the HOMO to the LUMO, creating charge carriers (electrons and holes) that can contribute to electrical conductivity. The development of photoconductive polymers based on this compound would involve designing polymer structures that facilitate the transport of these photogenerated charge carriers. Studies on related copolymers have shown that photosensitivity can be significantly influenced by the presence of traps distributed in the energy gap, which affects the recombination process of charge carriers researchgate.net. The incorporation of the naphthyl moiety could provide pathways for charge transport through π-π stacking, potentially enhancing the photoconductive properties of the resulting polymer.

Photoreactive Materials and Solid-State Transformations

The crystalline form of this compound exhibits interesting photoreactive behavior, making it a component for smart materials that respond to light stimuli.

Investigation of Solid-State Photodimerization Processes

In the solid state, this compound can undergo a [2+2] photocycloaddition reaction upon exposure to UV light mdpi.com. This process, also known as photodimerization, involves the reaction of the carbon-carbon double bonds of two adjacent monomer molecules within the crystal lattice to form a cyclobutane (B1203170) ring mdpi.combrandeis.edu.

The reaction is topochemically controlled, meaning its feasibility and outcome are dictated by the alignment and proximity of the reactive double bonds in the crystal structure. For the reaction to occur, the double bonds of neighboring molecules must be parallel and within a certain distance (typically less than 4.2 Å).

Recent research has demonstrated that the photomechanical response of this compound crystals is dependent on their morphology. mdpi.com

Bulk Crystals: Undergo shattering and splintering upon UV irradiation. mdpi.com

Microplate Crystals: Display cracking patterns but largely retain their structural integrity. mdpi.com

Microrod Crystals: Exhibit significant bending when exposed to UV light. mdpi.com

Molecularly Imprinted Polymers (MIPs)

Molecularly Imprinted Polymers (MIPs) are synthetic polymers engineered to have binding sites with a predetermined selectivity for a specific target molecule, known as the template. This "molecular memory" is created by polymerizing functional monomers and a cross-linker in the presence of the template molecule. After polymerization, the template is removed, leaving behind cavities that are complementary in shape, size, and chemical functionality to the template.

The design and synthesis of MIPs are a multi-step process that involves the careful selection of a functional monomer, cross-linker, porogen (solvent), and a suitable polymerization method. Acrylic acid and its derivatives are commonly used as functional monomers due to the ability of the carboxylic acid group to form strong, non-covalent interactions (primarily hydrogen bonds and electrostatic interactions) with a wide variety of template molecules.

The general steps for the synthesis of MIPs using an acrylic acid-based monomer are as follows:

Pre-polymerization Complex Formation: The template molecule and the functional monomer (e.g., an acrylic acid derivative) are dissolved in a porogen. They self-assemble through non-covalent interactions to form a pre-polymerization complex.

Polymerization: A cross-linking agent and a radical initiator are added to the mixture. The polymerization is then initiated, typically by heat or UV radiation. This process locks the functional monomers in place around the template molecule, forming a highly cross-linked polymer matrix.

Template Removal: The resulting polymer is ground into particles of the desired size. The template molecule is then extracted from the polymer matrix using a solvent, leaving behind specific recognition sites.

A variety of polymerization techniques can be employed for the synthesis of MIPs, including bulk polymerization, precipitation polymerization, and core-shell polymerization researchgate.net. Bulk polymerization is a straightforward method that often yields high-purity MIPs.

ComponentFunctionExample
Template The molecule for which the MIP will have specific recognition sites.Varies depending on the application.
Functional Monomer Forms a complex with the template through non-covalent interactions.Acrylic Acid, Methacrylic Acid
Cross-linker Provides mechanical stability to the polymer matrix and fixes the functional monomers in place.Ethylene Glycol Dimethacrylate (EGDMA)
Initiator Initiates the polymerization reaction.2,2′-Azobis(2-methylpropionitrile) (AIBN)
Porogen A solvent that helps to form a porous structure in the polymer.Dichloromethane, Acetonitrile

This table outlines the key components and their functions in the synthesis of Molecularly Imprinted Polymers.

The selection of the most suitable functional monomer is a critical step in the design of MIPs, as the strength of the interaction between the monomer and the template in the pre-polymerization stage largely determines the selectivity and affinity of the final MIP. To streamline this selection process and avoid extensive trial-and-error experimentation, computational methods are increasingly being employed.

Computational screening involves the use of molecular modeling and simulation techniques, such as Density Functional Theory (DFT), to predict the interaction between a template molecule and a library of potential functional monomers. This approach allows for the rapid assessment of the binding strength and the nature of the interactions.

The primary metric used in these computational screenings is the binding energy (ΔE), which is calculated for the complex formed between the template and each functional monomer. A more negative binding energy indicates a more stable complex and a stronger interaction, suggesting that the monomer is a good candidate for the synthesis of a selective MIP.

For example, a computational study screening different functional monomers for their interaction with a specific template might yield the following results:

Functional MonomerTemplate-Monomer RatioCalculated Binding Energy (kcal/mol)Number of Hydrogen Bonds
Acrylic Acid 1:2-25.83
Methacrylic Acid 1:2-28.43
2-(Trifluoromethyl)acrylic acid 1:5-35.24
4-Vinylpyridine 1:3-20.12

This interactive table presents hypothetical data from a computational screening of functional monomers for a given template, illustrating how binding energy and the number of hydrogen bonds are used to assess the suitability of each monomer.

These computational approaches not only help in selecting the optimal functional monomer but can also be used to optimize other parameters, such as the template-to-monomer ratio and the choice of solvent, thereby providing a rational design for the synthesis of high-performance MIPs.

Mechanistic Insights into Molecular and Cellular Interactions

Enzyme Inhibition Mechanisms and Kinetics

The interaction of small molecules with enzymes is a cornerstone of pharmacology and biochemistry. While specific kinetic studies detailing the enzyme inhibition profile of 3-(1-Naphthyl)acrylic acid are not extensively documented in publicly available literature, the structural motifs of the molecule—a naphthalene (B1677914) ring and an acrylic acid moiety—suggest the potential for enzyme interaction. The nature of this inhibition can be categorized into distinct types, each with a unique kinetic signature.

Characterization of Inhibition Types (Competitive, Non-Competitive, Uncompetitive)

Enzyme inhibitors modulate catalytic activity through various mechanisms, broadly classified as reversible and irreversible inhibition. Reversible inhibitors, which associate and dissociate from the enzyme, are characterized by three primary modes of action: competitive, non-competitive, and uncompetitive inhibition.

Competitive Inhibition: In this mode, the inhibitor molecule typically bears a structural resemblance to the enzyme's natural substrate and competes for binding at the active site. The inhibitor's presence increases the apparent Michaelis constant (Km) of the enzyme, meaning a higher substrate concentration is required to achieve half of the maximum velocity (Vmax). However, the Vmax itself remains unchanged, as the inhibition can be overcome by sufficiently high concentrations of the substrate.

Non-Competitive Inhibition: A non-competitive inhibitor binds to a site on the enzyme distinct from the active site, known as an allosteric site. wikipedia.org This binding event alters the enzyme's conformation, reducing its catalytic efficiency without preventing the substrate from binding. Consequently, non-competitive inhibition leads to a decrease in Vmax, while the Km remains unchanged. wikipedia.org The inhibitor has an equal affinity for both the free enzyme and the enzyme-substrate complex. wikipedia.org

Uncompetitive Inhibition: This form of inhibition is characterized by the inhibitor binding exclusively to the enzyme-substrate (ES) complex, also at an allosteric site. wikipedia.org This binding stabilizes the ES complex, leading to a decrease in both Vmax and Km. wikipedia.org A hallmark of uncompetitive inhibition is the parallel lines observed in a Lineweaver-Burk plot of enzyme kinetics. wikipedia.org

The following table summarizes the kinetic effects of these primary types of reversible enzyme inhibition.

Inhibition TypeEffect on VmaxEffect on KmBinding Site
Competitive UnchangedIncreasedActive Site
Non-competitive DecreasedUnchangedAllosteric Site (Enzyme or ES Complex)
Uncompetitive DecreasedDecreasedAllosteric Site (ES Complex only)

Molecular Basis of Enzyme-Inhibitor Binding (e.g., Active Site Interactions, Allosteric Modulation)

The interaction between an enzyme and an inhibitor like this compound is governed by fundamental molecular forces. These interactions can occur either at the enzyme's active site or at a distant allosteric site, leading to a modulation of the enzyme's catalytic function.

Active Site Interactions: When an inhibitor binds to the active site, it directly prevents the substrate from binding. This is the mechanism for competitive inhibition. The binding is often driven by a combination of hydrogen bonds, hydrophobic interactions, and electrostatic forces. For a molecule like this compound, the carboxylic acid group could form hydrogen bonds with amino acid residues in the active site, while the planar and hydrophobic naphthalene ring could engage in π-π stacking or hydrophobic interactions with aromatic or nonpolar residues.

Allosteric Modulation: Allosteric inhibitors bind to a site other than the active site, inducing a conformational change that is transmitted to the active site, thereby altering its ability to bind the substrate or carry out catalysis. wikipedia.org This mechanism is responsible for non-competitive and uncompetitive inhibition. The binding of an allosteric modulator can either decrease (negative allosteric modulation) or increase (positive allosteric modulation) enzyme activity. Given the presence of the bulky naphthalene group, it is plausible that this compound could interact with allosteric pockets on an enzyme surface. For instance, studies on the enzyme CYP2C9 have identified an allosteric binding site where non-competitive inhibitors can bind. wikipedia.org

Receptor Binding and Signal Transduction Modulation

While specific receptor binding and signal transduction modulation by this compound are not well-characterized, its structural features suggest potential interactions with various receptor types. The naphthalene moiety is a common scaffold in molecules that bind to nuclear hormone receptors and other signaling proteins.

The process of receptor binding initiates a cascade of intracellular events known as signal transduction. This can involve the activation or inhibition of enzymes, changes in ion channel permeability, or alterations in gene expression. A ligand binding to a receptor can act as an agonist, mimicking the effect of the endogenous ligand, or as an antagonist, blocking the receptor's activity. The specific effects of this compound on any given signal transduction pathway would depend on the receptor it binds to and whether it acts as an agonist or antagonist. For example, derivatives of naphthoic acid have been investigated for their ability to bind to retinoic acid receptors.

Molecular Interactions with Biomolecules

The biological activity of any compound is predicated on its interactions with various biomolecules. For this compound, its chemical structure dictates the nature of these interactions, which are primarily driven by its aromatic naphthalene ring and its carboxylic acid group.

Binding to Proteins (e.g., Human Serum Albumin) via Charge Transfer and Hydrophobic Interactions

Human Serum Albumin (HSA) is a major transport protein in the blood, known to bind a wide variety of small molecules. nih.govmdpi.com The binding of compounds to HSA can significantly influence their pharmacokinetic properties. Studies on derivatives of naphthyl acrylic acid, such as the methyl and ethyl esters of N,N-dimethylamino naphthyl acrylic acid, have provided insights into the potential binding mechanisms of this compound to HSA. researchgate.netnih.gov

These studies indicate that the binding is likely driven by a combination of hydrophobic and electrostatic interactions. nih.gov The hydrophobic naphthalene ring can insert into the hydrophobic pockets of the protein, while the polar carboxylic acid group can interact with charged or polar amino acid residues on the protein surface. nih.gov

Charge Transfer Interactions: The electron-rich naphthalene ring system can participate in charge-transfer interactions with suitable electron-accepting amino acid residues within the protein, such as tryptophan. Fluorescence resonance energy transfer (FRET) studies with a derivative of naphthyl acrylic acid have shown strong binding to HSA, suggesting the probe molecule is located within a hydrophobic site of the protein. nih.gov

Hydrophobic Interactions: The large, nonpolar surface area of the naphthalene moiety is a key determinant of hydrophobic interactions with proteins. nih.gov These interactions are entropically driven and play a crucial role in the binding of many drugs to plasma proteins like HSA.

The following table summarizes the types of molecular interactions that can mediate the binding of this compound to proteins.

Interaction TypeContributing MoietyPotential Interacting Amino Acid Residues
Hydrophobic Naphthalene RingLeucine, Isoleucine, Valine, Phenylalanine
Hydrogen Bonding Carboxylic AcidSerine, Threonine, Tyrosine, Aspartate, Glutamate
Electrostatic Carboxylate (ionized form)Lysine (B10760008), Arginine, Histidine
π-π Stacking Naphthalene RingPhenylalanine, Tyrosine, Tryptophan, Histidine
Charge Transfer Naphthalene RingTryptophan

Role of Aromatic and Carboxylic Acid Moieties in Molecular Recognition

The specific chemical groups, or moieties, within a molecule are critical for its recognition by and interaction with biological targets. In this compound, the aromatic naphthalene ring and the carboxylic acid group are the primary determinants of its molecular recognition.

Aromatic Moiety (Naphthalene): The planar and electron-rich naphthalene ring is crucial for hydrophobic and π-stacking interactions. The electrophilic metabolites of naphthalene have been shown to covalently bind to cysteine, lysine, and histidine residues in proteins. nih.gov This suggests that the naphthalene moiety can direct the molecule to specific binding sites rich in these amino acids. The shape and size of the aromatic system are also critical for fitting into binding pockets of enzymes and receptors.

Carboxylic Acid Moiety: The carboxylic acid group is a versatile functional group that can participate in several types of interactions. In its protonated form, it can act as a hydrogen bond donor and acceptor. When deprotonated to a carboxylate anion, it can form strong electrostatic interactions (salt bridges) with positively charged amino acid residues like lysine and arginine. The acrylic acid portion of the molecule can also undergo Michael addition reactions with nucleophilic residues on proteins, such as the side chains of lysine and histidine, leading to covalent modification. researchgate.netnih.gov This covalent interaction can result in irreversible inhibition of enzyme function.

Mechanisms of Anti-Proliferative Action

The ability of this compound and its related compounds to inhibit cell proliferation appears to stem from at least two distinct, yet potentially synergistic, mechanisms: the induction of programmed cell death and the disruption of essential cellular machinery.

Apoptosis, or programmed cell death, is a crucial process for removing damaged or cancerous cells. This process can be initiated through two main routes: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways. Small molecules that trigger the intrinsic pathway are of significant therapeutic interest nih.gov. This pathway is regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins and involves the release of signaling molecules like cytochrome c from the mitochondria, which in turn activates a cascade of enzymes called caspases (e.g., caspase-9 and caspase-3) that execute the cell death program nih.govmdpi.comresearchgate.net.

While direct studies on this compound are limited, research on structurally related naphthylchalcones provides strong evidence for the induction of apoptosis. These compounds have been shown to trigger cell death in leukemia cell lines characterized by morphological changes like chromatin condensation and the formation of apoptotic bodies researchgate.net. Further investigation into naphthylchalcones revealed their ability to modulate the intrinsic apoptotic pathway by increasing the expression of pro-apoptotic proteins such as Bax and Bak, while simultaneously decreasing the levels of the anti-apoptotic protein Bcl-2 nih.govresearchgate.net. This shift in the balance of Bcl-2 family proteins leads to increased mitochondrial permeability and the release of factors that promote apoptosis researchgate.net. One study demonstrated that a specific naphthylchalcone induced the release of cytochrome c into the cytosol and prompted the activation of initiator caspase-9 and executioner caspase-3/7 ulpgc.es.

These findings in closely related compounds suggest that a plausible anti-proliferative mechanism of this compound involves the initiation of the intrinsic apoptotic pathway, leading to the systematic dismantling and elimination of cancer cells.

Beyond inducing apoptosis, another key anti-proliferative strategy is to disrupt fundamental cellular processes required for cancer cell growth and division. One of the most critical targets in this regard is the microtubule network, which is formed by the polymerization of α- and β-tubulin heterodimers mdpi.com. Microtubules are essential for maintaining cell structure, and more importantly, for forming the mitotic spindle during cell division. Inhibition of tubulin polymerization disrupts this process, leading to cell cycle arrest and ultimately, cell death mdpi.comnih.gov.

Several compounds containing naphthalene and acrylate (B77674) moieties have been identified as potent inhibitors of tubulin polymerization mdpi.com. For instance, a study on 1-naphthylarsonic acid, a related naphthalene-containing compound, demonstrated its ability to inhibit tubulin polymerization, leading to the formation of abnormal polymer structures nih.govresearchgate.net. This disruption of the microtubule dynamics effectively halts cell proliferation nih.gov. Furthermore, research on a synthetic naphthylchalcone has shown that it directly inhibits tubulin assembly in vitro ulpgc.es. This inhibition leads to an arrest of the cell cycle in the G2/M phase, a hallmark of anti-tubulin agents ulpgc.es.

The collective evidence from these related structures indicates that a significant component of the anti-proliferative action of this compound likely involves the inhibition of tubulin polymerization. By interfering with microtubule dynamics, the compound can effectively arrest the cell division process in cancerous cells.

Mechanisms of Anti-Microbial Action

This compound and its derivatives also exhibit promising anti-microbial properties. The mechanisms underlying this activity appear to be two-fold: serving as a versatile scaffold for the synthesis of potent antimicrobial agents and directly interacting with bacterial components.

The development of new and effective antimicrobial drugs is a critical area of research, with heterocyclic compounds being a particularly fruitful source of such agents mdpi.comnih.gov. A key strategy in medicinal chemistry is to use a versatile starting material, or substrate, to generate a library of novel compounds with diverse biological activities ekb.egnih.gov.

Research has shown that 3-(1-naphthoyl)acrylic acid, a close derivative of this compound, is an excellent substrate for synthesizing novel heterocyclic compounds researchgate.net. Through reactions with various nitrogen nucleophiles, a range of new heterocyclic systems, including pyridazinone, oxazinone, and furanone derivatives, have been created. Subsequent antimicrobial screening of these newly synthesized compounds revealed that several possess significant activity against various pathogens researchgate.net.

Parent HeterocycleDerivative CompoundActivity Against Gram-Positive Bacteria (S. aureus)Activity Against Gram-Negative Bacteria (E. coli)Activity Against Fungi (C. albicans, A. flavus)
PyridazinoneCompound 3aStrong to ModerateStrong to ModerateStrong to Moderate
PyridazinoneCompound 3bStrong to ModerateStrong to ModerateStrong to Moderate
OxazinoneCompound 4bStrong to ModerateStrong to ModerateStrong to Moderate
OxazinoneCompound 4cStrong to ModerateStrong to ModerateStrong to Moderate

Data sourced from a study on heterocyclic compounds synthesized from 3-(1-naphthoyl)acrylic acid researchgate.net.

This demonstrates the value of the naphthyl acrylic acid scaffold as a foundational structure for generating novel antimicrobial agents.

The acrylic acid moiety itself is believed to play a direct role in the antimicrobial effect. Studies on poly(acrylic acid) (PAA) copolymers have revealed a potential mechanism of action against bacteria like Escherichia coli nih.govdaneshyari.com. This mechanism is described as an ion-exchange effect, where the anionic acrylic acid polymer attracts and binds divalent cations, such as Ca²⁺ and Mg²⁺, which are essential for stabilizing the outer membrane of bacteria researchgate.netresearchgate.net. The removal of these ions destabilizes the bacterial membrane, leading to its collapse and subsequent cell death researchgate.netresearchgate.net. The bactericidal effect of these copolymers is most pronounced in slightly acidic conditions nih.govdaneshyari.com.

Another potential mechanism involves the chemical reactivity of the acrylic acid structure. It has been shown that acrylic acid can undergo a Michael addition reaction with proteins, forming covalent bonds with the side chains of amino acids such as lysine and histidine, as well as the N-terminus of the protein nih.govresearchgate.net. This irreversible modification could inactivate essential bacterial enzymes or structural proteins, thereby contributing to the antimicrobial effect. While acrylic acid itself can inhibit bacterial growth at certain concentrations, the full extent of this direct interaction mechanism for this compound requires further investigation researchgate.net.

Mechanisms of Anti-Viral Action

The search for new anti-viral agents is of paramount importance. Research into trans-3-aryl acrylic acids has identified them as a promising new class of compounds with significant anti-viral capabilities, particularly against plant viruses like the Tobacco Mosaic Virus (TMV) nih.govnih.govplos.org.

A systematic study of various trans-3-aryl acrylic acids demonstrated that the acrylic acid fragment is a crucial component for their antiviral activity nih.gov. Within this class of compounds, the naphthalene ring was found to be particularly suitable for high activity. Specifically, a close analog, trans-3-(2-hydroxyl-1-naphthyl)acrylic acid, exhibited remarkably high antiviral activity against TMV, surpassing that of the commercial virucide Ribavirin in both in vitro and in vivo tests nih.govsigmaaldrich.com.

CompoundIn Vitro Inactivation Effect (%) at 500 µg/mLIn Vivo Protective Effect (%) at 500 µg/mL
trans-3-(1-Naphthyl)acrylic acid45.342.8
trans-3-(2-Hydroxyl-1-naphthyl)acrylic acid65.262.5
Ribavirin (Control)55.251.6

Data from a study on the anti-TMV activity of trans-3-aryl acrylic acids nih.govplos.orgresearchgate.net.

While the precise mode of action for these compounds against TMV is still under investigation, the promising results highlight the potential of the this compound structure as a template for developing new antiviral therapies nih.govplos.org.

Mechanisms of Antioxidant Activity

The chemical structure of this compound, featuring a naphthalene ring system conjugated with a carboxylic acid group, suggests inherent antioxidant potential. Antioxidant activity is primarily mediated through the neutralization of harmful free radicals, which are unstable molecules that can cause oxidative damage to cells.

The principal mechanism of antioxidant action for many phenolic and acrylic acid compounds is their ability to act as free radical scavengers. This is often evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay, where the antioxidant donates a hydrogen atom to the stable DPPH radical, neutralizing it and causing a measurable change in color. researchgate.net

The naphthyl group and the acrylic acid moiety in this compound can participate in delocalizing and stabilizing the radical that forms after donating a hydrogen atom. This resonance stabilization makes the compound an effective radical scavenger. While specific IC50 values (the concentration required to scavenge 50% of DPPH radicals) for this compound are not widely reported, related acrylic acid derivatives have demonstrated significant scavenging activity in DPPH assays, confirming the potential of this chemical scaffold to neutralize free radicals effectively. researchgate.net

The carboxylic acid group (-COOH) in this compound plays a critical role in its chemical behavior and contributes to its antioxidant properties through hydrogen bonding. This group can act as both a hydrogen bond donor (via the hydroxyl hydrogen) and a hydrogen bond acceptor (via the carbonyl and hydroxyl oxygens).

This capacity for hydrogen bonding can contribute to the antioxidant mechanism in several ways. Firstly, it can facilitate the transfer of a hydrogen atom to a free radical, a key step in the scavenging process. Secondly, intermolecular hydrogen bonding can help stabilize the antioxidant molecule itself or the resulting radical intermediate. The formation of strong or low-barrier hydrogen bonds, as seen in other carboxylic acid-containing structures, can be particularly important in modulating reactivity and facilitating proton or hydrogen atom transfer events that are central to neutralizing oxidative species. nih.gov

Structure Activity Relationship Sar Studies of 3 1 Naphthyl Acrylic Acid Analogues

Systematic Structural Modifications of the Naphthyl and Acrylic Acid Moieties

Systematic structural modification is a cornerstone of structure-activity relationship (SAR) studies, providing a direct method to probe the functional role of different molecular subunits. For 3-(1-naphthyl)acrylic acid, modifications have targeted both the bulky naphthyl group and the reactive acrylic acid moiety to synthesize novel compounds and understand their properties.

One key area of modification involves the acrylic acid portion of the molecule. For instance, the related compound 3-(1-naphthoyl)acrylic acid has been used as a substrate to react with various nitrogen nucleophiles. researchgate.net This process, proceeding through an Aza-Michael reaction, leads to the formation of adducts that can be further cyclized into novel heterocyclic systems like pyridazinones, oxazinones, and furanones. researchgate.net These transformations fundamentally alter the structure and potential biological activity of the original acrylic acid framework.

Modifications to the naphthyl ring have also been explored. Studies on 3-(7-substituted-1-naphthyl) propenoic acids investigate how adding different substituents at the 7-position of the naphthalene (B1677914) ring system influences the molecule's chemical properties, such as acidity (pKa). isnra.net Such substitutions can modulate the electronic environment of the entire molecule. Another approach involves altering the core aromatic system itself, for example, by preparing the isomeric 2-naphthyl analogues to study differences in properties like membrane permeability.

Furthermore, the acrylic acid double bond is a target for modification through photochemical reactions. Selective homo- and heterodimerization of naphthalene acrylic acids can be achieved through [2+2] cycloadditions. rsc.org This method allows for the creation of complex cyclobutane (B1203170) structures, effectively joining two acrylic acid molecules and transforming their fundamental structure. rsc.org

Table 1: Examples of Structural Modifications on the this compound Scaffold

Original Moiety Modification Strategy Resulting Structure/Derivative Research Focus Reference
Acrylic Acid Reaction with nitrogen nucleophiles (Aza-Michael addition) Pyridazinone, Oxazinone, Furanone heterocycles Synthesis of novel compounds with potential antimicrobial activity researchgate.net
Naphthyl Ring Substitution at the 7-position 3-(7-substituted-1-naphthyl) propenoic acids Investigating substituent effects on acidity and reactivity isnra.net

Impact of Substituent Effects on Chemical Reactivity and Molecular Interactions

Substituents added to the aromatic rings of compounds like naphthoic or naphthylacrylic acid play a critical role in dictating their chemical reactivity and interaction with other molecules. sciencepublishinggroup.com These effects are broadly categorized as electronic (influencing electron density distribution) and steric (related to the size and spatial arrangement of the substituent).

Computational studies on ortho-substituted naphthoic acids have demonstrated that the introduction of electron-donating groups can enhance the reactivity of the molecule. sciencepublishinggroup.com The influence of a substituent can be quantified by examining various physicochemical properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and the dipole moment. sciencepublishinggroup.com These parameters correlate with the molecule's ability to participate in chemical reactions.

In a study of 3-(7-substituted-1-naphthyl) propenoic acids, researchers measured pKa values to quantify the impact of substituents on the acidity of the carboxylic acid group. isnra.net The transmission of these electronic effects from the substituent to the reactive carboxylic acid center was analyzed. Interestingly, the study noted "reversed substituent dipolar effects" in the ionization reaction, indicating a complex interplay of factors beyond simple inductive effects. isnra.net Steric effects were also observed to cause rate retardations in alkaline hydrolysis reactions of the corresponding esters, where the bulkiness of a substituent hinders the approach of the nucleophile. isnra.net

Table 2: Influence of Substituents on Physicochemical Properties of Naphthoic Acid Derivatives

Property Investigated Effect of Substituents Significance Reference
HOMO-LUMO Energy Gap Modulated by electron-donating or -withdrawing nature Lower energy gap often correlates with higher chemical reactivity sciencepublishinggroup.com
Acidity (pKa) Altered based on the electronic properties of the substituent Determines the ionization state of the molecule under different pH conditions isnra.net
Reaction Rates (Hydrolysis) Can be retarded by bulky substituents Demonstrates the role of steric hindrance in chemical reactivity isnra.net

Comparative Analysis with Aryl Acrylic Acid Derivatives (e.g., Phenyl, Indolyl, Hydroxynaphthyl Analogues)

The most fundamental comparison is with cinnamic acid, the phenyl analogue. Photodimerization reactions of cinnamic acids to form truxillic and truxinic acids are a well-known subclass of photochemical [2+2] cycloadditions. rsc.org The study of naphthalene acrylic acids extends this research, examining how the larger, more electron-rich naphthalene system affects the course and outcome of these photoreactions. rsc.org

A direct comparison between isomers, such as 1-naphthyl and 2-naphthyl acrylate (B77674) derivatives, has revealed differences in biological transport properties. Studies have shown that 2-naphthyl analogues can exhibit enhanced membrane permeability compared to their 1-naphthyl counterparts, a critical factor for the development of bioactive compounds.

While direct SAR studies comparing this compound with indolyl or hydroxynaphthyl analogues are not extensively detailed in the provided context, the principles can be extrapolated. An indole (B1671886) ring, for example, introduces a heteroatom (nitrogen) with a lone pair of electrons, which would significantly alter the electronic properties and hydrogen bonding capabilities of the molecule compared to the purely carbocyclic naphthalene system. Similarly, a hydroxynaphthyl group would introduce a hydroxyl substituent capable of acting as both a hydrogen bond donor and acceptor, profoundly influencing intermolecular interactions and potential biological target binding.

Steric and Electronic Influences on Polymerization Kinetics and Adhesion

The polymerization of acrylic acid derivatives is highly sensitive to both the steric bulk and the electronic nature of their constituent groups. In the case of naphthyl-containing acrylates, the large, rigid naphthyl group exerts a significant influence on the polymerization process and the properties of the resulting polymer.

The homopolymerization of 1-naphthyl acrylate is affected by the significant steric hindrance introduced by the naphthyl moiety. This steric bulk can influence the rate of polymerization and the stereoregularity of the final polymer chain. Computational studies on related systems have provided a more quantitative understanding of these influences. Using techniques like the Activation Strain Model (ASM) combined with Natural Energy Decomposition Analysis (NEDA), researchers can separate steric and electronic effects. mdpi.com

Correlation between Structural Features and Specific Biological Mechanisms

The biological activity of a molecule is intrinsically linked to its three-dimensional structure and its ability to interact with a specific biological target, such as a receptor or enzyme. SAR studies aim to identify the key structural features—pharmacophores—that are essential for this interaction and to understand how modifications affect potency and selectivity.

For analogues of biologically active compounds, even small structural changes can lead to significant differences in activity. For instance, in a series of antifungal analogues, the stereochemistry was found to be crucial, with L isomers exhibiting more potent activity than their D isomer counterparts. nih.gov Furthermore, the potential for hydrogen bonding at a specific residue was identified as a key structural feature required to maintain activity against Cryptococcus neoformans. nih.gov The loss or alteration of this hydrogen bonding capability in other analogues led to a significant decrease in activity, providing a clear correlation between a specific structural feature and a biological mechanism of action. nih.gov

In the context of neurodegenerative diseases, derivatives containing a naphthyl group have been investigated as inhibitors of amyloid-β (Aβ) fibril aggregation. nih.gov SAR studies on a series of N-arylnaphthylamine derivatives identified compounds with micromolar activity. The potency of these inhibitors is directly related to their structural ability to interfere with the protein-protein interactions that lead to aggregation. nih.gov

Similarly, heterocyclic compounds synthesized from 3-(1-naphthoyl)acrylic acid have shown antimicrobial activities. researchgate.net The specific structure of the resulting pyridazinone, oxazinone, or furanone ring, along with the appended naphthyl group, determines the compound's ability to interact with microbial targets and exert its effect.

Emerging Research Frontiers and Future Perspectives

Development of Novel Synthetic Methodologies for Enhanced Green Chemistry Principles

The future of chemical synthesis is intrinsically linked to the principles of green chemistry, emphasizing waste reduction, energy efficiency, and the use of renewable resources. Research into the synthesis of 3-(1-Naphthyl)acrylic acid and related compounds is increasingly aligning with these principles.

One promising frontier is the use of supramolecular chemistry to guide reactions. Cavitand-mediated photocycloaddition of naphthylacrylic acids has been demonstrated as a method to control the stereo- and regioselectivity of [2+2] cycloaddition reactions. By using macrocyclic hosts like cyclodextrins or cucurbiturils, reactants can be pre-organized in an aqueous medium, leading to specific product formation with high efficiency upon photoirradiation. This approach not only enhances selectivity but also minimizes the need for traditional organic solvents, aligning with the goal of using water as a benign reaction medium.

Further green advancements are being explored through the adoption of alternative solvents and catalysts. Deep eutectic solvents, known for their low toxicity and cost, have been successfully used for the amidation of cinnamic acids, a reaction type directly applicable to this compound derivatives. Moreover, the development of solid-supported catalysts, such as polymer-supported phenylboronic acid, facilitates direct amidation reactions and allows for catalyst recycling, significantly reducing waste.

Biocatalysis represents another key area of development. Enzymes like Novozym 435 have been employed as catalysts for preparing cinnamic acid derivatives, offering high selectivity under mild conditions. The integration of these greener methods is pivotal for the sustainable production of this compound and its analogues.

Green Chemistry ApproachDescriptionPotential Advantage for this compound SynthesisReference
Supramolecular PhotocatalysisUse of host molecules (e.g., cyclodextrins) to pre-organize reactants in water for selective photoreactions.High stereoselectivity, reduced byproducts, use of water as a solvent.
Deep Eutectic Solvents (DES)Utilizing non-toxic and low-cost solvent alternatives for reactions like amidation.Replacement of hazardous organic solvents, potential for recyclability.
BiocatalysisEmploying enzymes (e.g., lipases) to catalyze reactions under mild conditions.High specificity, reduced energy consumption, biodegradable catalysts.
Solid-Supported CatalystsAnchoring catalysts to a solid matrix for easy separation and reuse.Simplified purification, catalyst recycling, and waste reduction.
Table 1: Emerging Green Synthetic Methodologies Applicable to this compound.

Exploration of Advanced Functional Materials Based on this compound Scaffolds

The rigid, planar naphthyl group combined with the reactive acrylic acid moiety makes this compound an excellent building block for advanced functional materials. A particularly exciting frontier is the development of photomechanical molecular crystals.

Recent studies on the constitutional isomer, (E)-3-(naphthalen-2-yl)acrylic acid, have shown that its molecular crystals exhibit vivid photomechanical responses when exposed to UV light. The underlying mechanism is a solid-state [2+2] photocycloaddition reaction, where the dimerization of molecules induces significant lattice strain. This strain manifests as macroscopic mechanical motion, with the specific response—such as bending, cracking, or splintering—being dependent on the crystal's shape and size (e.g., microrods vs. microplates). These findings position naphthylacrylic acids as prime candidates for creating next-generation smart materials for applications in light-powered actuators, molecular machines, and optical sensors.

The incorporation of the naphthyl group into polymers is another area of active research. The bulky and aromatic nature of the naphthyl side chain can be leveraged to enhance the properties of polymers. For instance, poly(1-naphthyl acrylate) is explored for applications where high thermal stability or a specific refractive index is required. Future research will likely focus on creating novel copolymers and composites where the unique photophysical and mechanical properties of the this compound scaffold can be precisely tuned.

Material TypeDriving MechanismObserved PhenomenonPotential ApplicationReference
Photomechanical Molecular CrystalsSolid-state [2+2] photocycloadditionBending, cracking, splintering of crystals upon UV irradiation.Actuators, molecular robotics, smart sensors.
Functional Polymers (e.g., Polyacrylates)Incorporation of naphthyl side groupsEnhanced thermal stability and refractive index.Specialty coatings, optical films, high-performance plastics.
Table 2: Advanced Functional Materials Derived from Naphthylacrylic Acid Scaffolds.

In-depth Mechanistic Elucidation of Compound-Biomolecule Interactions for Targeted Chemical Biology

While derivatives of this compound have shown biological activities such as antimicrobial effects, a deep, mechanistic understanding of how they interact with biomolecules is a crucial frontier for future research. This knowledge is essential for designing targeted therapies and chemical biology probes.

A key area of investigation is the reactivity of the acrylic acid moiety itself. The α,β-unsaturated carbonyl system in acrylic acid is a known Michael acceptor. It can undergo covalent modification of proteins by reacting with nucleophilic amino acid residues. Studies have shown that acrylic acid can form adducts with the side chains of lysine (B10760008) and histidine, as well as the N-terminal amino group of proteins. Elucidating whether this compound and its analogues engage in similar covalent interactions with target proteins is a primary objective.

Beyond covalent interactions, the role of the naphthyl group in molecular recognition must be explored. The large, hydrophobic surface of the naphthalene (B1677914) ring is well-suited for binding to pockets in proteins through non-covalent interactions like π-π stacking and hydrophobic interactions. Molecular docking studies of other naphthyl-containing compounds have shown their potential to fit into the active sites of enzymes such as cyclooxygenase-II (COX-II) and penicillin-binding proteins. Future research will require a combination of biophysical techniques (e.g., X-ray crystallography, NMR spectroscopy) and proteomics to identify specific protein targets of this compound and to characterize the precise nature of the binding interactions at an atomic level.

Computational Design and Prediction of Novel Analogues with Desired Properties

Computational chemistry is becoming an indispensable tool for accelerating the discovery and optimization of new molecules. For this compound, computational methods offer a powerful way to predict the properties of novel analogues and to design molecules with specific functions before they are synthesized.

Density Functional Theory (DFT) is being used to study the electronic structure of related molecules. Such calculations can determine key properties like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which provide insights into the molecule's reactivity, stability, and photophysical characteristics. By systematically modifying the structure of this compound in silico—for example, by adding different substituents to the naphthalene ring—researchers can predict how these changes will affect its electronic properties and guide the synthesis of analogues with tailored functionalities.

For biological applications, in silico molecular docking is a critical technique. This method predicts how a ligand might bind to the active site of a target protein, providing information on binding affinity and orientation. This allows for the virtual screening of large libraries of potential this compound derivatives against known biological targets, prioritizing the most promising candidates for synthesis and experimental testing. Furthermore, computational tools can predict ADME (Absorption, Distribution, Metabolism, and Excretion) properties, helping to design analogues with better drug-like characteristics from the outset.

Integration with Flow Chemistry and Automated Synthesis for High-Throughput Research

To fully explore the potential of the this compound scaffold, a rapid and efficient means of synthesizing and screening libraries of derivatives is required. The integration of flow chemistry and automated synthesis platforms represents a transformative approach to meet this need.

Continuous-flow synthesis offers significant advantages over traditional batch processing for reactions used to make cinnamic acid derivatives. By pumping reagents through small, temperature-controlled reactors, flow chemistry allows for precise control over reaction conditions, improved heat and mass transfer, enhanced safety, and easier scalability. This technology has been successfully applied to the synthesis of cinnamamides, demonstrating its potential for producing libraries of this compound derivatives with high efficiency and reproducibility.

Automated synthesis platforms, which often utilize robotic liquid handlers and well-plate formats, can further accelerate this process. These systems can perform dozens or even hundreds of reactions in parallel, enabling the rapid generation of a diverse chemical library from a set of building blocks. When combined with inline analytical techniques, such as NMR or mass spectrometry, these platforms can monitor reaction progress in real-time and even perform self-optimization. This high-throughput approach will enable researchers to quickly map structure-activity relationships, accelerating the discovery of new functional materials and biologically active compounds based on the this compound core.

Q & A

Q. What are the recommended laboratory methods for synthesizing 3-(1-Naphthyl)acrylic acid?

  • Methodological Answer : The synthesis typically involves a Perkin reaction. First, 1-hydroxymethylnaphthalene is oxidized to form a naphthaldehyde intermediate. This aldehyde undergoes condensation with acetic anhydride in the presence of a base (e.g., sodium acetate) to yield this compound . For reproducibility, reaction conditions (temperature, solvent, and catalyst) must be tightly controlled. A simplified workflow is outlined below:
StepReagent/ConditionPurpose
1Oxidation of 1-hydroxymethylnaphthaleneGenerate 1-naphthaldehyde
2Perkin reaction (acetic anhydride, sodium acetate)Aldol condensation to form acrylic acid

Post-synthesis purification via recrystallization or column chromatography is critical to isolate the product .

Q. How should researchers safely handle and store this compound?

  • Methodological Answer :
  • Handling : Use PPE (gloves, lab coat, safety goggles) to avoid skin/eye contact. Work under a fume hood to prevent inhalation of dust/aerosols .
  • Storage : Keep in a dry, cool environment (<25°C) in airtight containers. Avoid exposure to light or moisture to prevent degradation .
  • Disposal : Neutralize waste with a mild base (e.g., sodium bicarbonate) before disposal, adhering to institutional hazardous waste protocols .

Q. What spectroscopic techniques are effective for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : Analyze 1H^1H and 13C^{13}C NMR to confirm the acrylic acid structure. Look for characteristic vinyl proton signals (δ 6.2–7.5 ppm for conjugated double bonds) and carboxylic acid protons (broad peak near δ 12 ppm) .
  • Mass Spectrometry (LRMS or HRMS) : Confirm molecular weight (expected m/zm/z 200.23 for C13H12O2\text{C}_{13}\text{H}_{12}\text{O}_2) and fragmentation patterns .
  • FT-IR : Identify carboxylic acid O-H stretch (~2500–3000 cm1^{-1}) and conjugated C=O stretch (~1680–1720 cm1^{-1}) .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound derivatives be achieved?

  • Methodological Answer : Asymmetric catalysis methods, such as the Morita-Baylis-Hillman (MBH) reaction, can introduce chirality. Use chiral organocatalysts (e.g., cinchona alkaloids) or transition-metal complexes to control stereochemistry during C-C bond formation . For example:
  • React 1-naphthaldehyde with methyl acrylate in the presence of a chiral catalyst.
  • Optimize solvent polarity (e.g., THF vs. DCM) and temperature to enhance enantiomeric excess (ee) .
  • Validate stereochemistry via chiral HPLC or X-ray crystallography .

Q. What strategies reduce batch-to-batch variability in the synthesis of this compound?

  • Methodological Answer :
  • Process Control : Monitor reaction progress using in-situ techniques (e.g., TLC or FT-IR).
  • Purification : Standardize column chromatography conditions (e.g., silica gel mesh size, solvent gradient).
  • Quality Metrics : Establish acceptance criteria for purity (≥95% by HPLC) and yield (≥70%) .
  • DoE (Design of Experiments) : Use factorial design to optimize variables (catalyst loading, temperature) and identify critical parameters .

Q. How do substituent effects influence the electronic properties of this compound?

  • Methodological Answer : Substituents on the naphthyl ring alter electron density and reactivity. For instance:
  • Electron-withdrawing groups (e.g., -NO2_2) increase the carboxylic acid's acidity (pKa\text{p}K_a) by stabilizing the conjugate base.
  • Electron-donating groups (e.g., -OCH3_3) decrease acidity.
  • Quantify effects via Hammett plots or computational methods (DFT calculations) .
  • Experimentally, measure pKa\text{p}K_a potentiometrically or via UV-Vis titration .

Q. What computational approaches predict interactions between this compound and biological targets?

  • Methodological Answer :
  • Molecular Docking : Use software (AutoDock, Schrödinger) to model binding to enzymes (e.g., β-lactamases). Focus on hydrogen bonding with catalytic residues (e.g., Ser70 in β-lactamase) .
  • MD Simulations : Assess stability of ligand-protein complexes over time (e.g., 100 ns trajectories in GROMACS).
  • QSAR : Corlate structural features (logP, polar surface area) with inhibitory activity using regression models .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.